Enmein, 13-deoxy-19-hydroxy-, (19R)-
Description
BenchChem offers high-quality Enmein, 13-deoxy-19-hydroxy-, (19R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enmein, 13-deoxy-19-hydroxy-, (19R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15+,16+,19+,20-/m0/s1 |
InChI Key |
CTIGXMGFKDJDRU-QLVGEYSLSA-N |
Isomeric SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5[C@H]([C@]4(C(=O)C5=C)C(=O)O2)O)C |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Structure Elucidation and Characterization of (19R)-13-Deoxy-19-hydroxyenmein: A Technical Guide
Executive Summary
ent-Kaurane diterpenoids, particularly those isolated from the genus Isodon (formerly Rabdosia), represent a structurally complex and pharmacologically vital class of natural products[1]. Among these, enmein-type diterpenoids are distinguished by their highly oxygenated polycyclic skeletons, typically featuring a 6,7-seco-ent-kaurane framework with a 1,7-lactone and a 6,20-epoxy ring. A prominent member of this class is (19R)-13-deoxy-19-hydroxyenmein (CAS: 16763-48-7), a compound that has garnered significant attention in oncology due to its potent anti-proliferative activities[2].
This whitepaper provides an in-depth, self-validating blueprint for the isolation, structural elucidation, and biological characterization of (19R)-13-deoxy-19-hydroxyenmein, emphasizing the causality behind advanced spectroscopic methodologies.
Isolation and Purification Strategy
The isolation of highly oxygenated diterpenoids requires a delicate balance between extraction efficiency and the preservation of labile functional groups (e.g., hemiacetals and epoxides). The workflow is designed to systematically reduce sample complexity while preventing artifact formation.
Fig 1. Step-by-step isolation workflow for enmein-type diterpenoids from Isodon biomass.
Methodology 1: Extraction and Chromatographic Isolation
-
Biomass Extraction: Pulverize dried aerial parts of Isodon species and macerate in 80% aqueous methanol at room temperature for 72 hours. Causality: Aqueous methanol ensures comprehensive extraction of moderately polar secondary metabolites while preventing the thermal degradation associated with refluxing.
-
Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure, suspend in H₂O, and partition sequentially with petroleum ether, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc). Causality: Enmein derivatives selectively concentrate in the EtOAc fraction due to their polyoxygenated nature.
-
Primary Fractionation: Subject the EtOAc fraction to silica gel column chromatography (100–200 mesh). Elute with a gradient of CH₂Cl₂/MeOH (from 100:0 to 80:20, v/v).
-
Size-Exclusion Purification: Pass the target fractions through a Sephadex LH-20 column (eluting with MeOH). Causality: This step removes large polymeric tannins and chlorophylls that can broaden and obscure critical NMR signals.
-
Final Isolation: Utilize semi-preparative HPLC (C18 column, 5 μm, 10 × 250 mm) with a mobile phase of MeCN/H₂O (40:60) at a flow rate of 3.0 mL/min, monitoring at 230 nm.
-
System Validation: The final isolate must be subjected to analytical HPLC. A single sharp peak accounting for >98% of the total Area Under Curve (AUC) validates the compound's purity, ensuring it is ready for downstream spectroscopic analysis[3].
Structural Elucidation via Spectroscopic Systems
The determination of the
Fig 2. Logical sequence of spectroscopic techniques for structural elucidation.
Methodology 2: NMR Acquisition and Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of deuterated pyridine (
). Causality: Pyridine-d5 is specifically chosen over because it shifts exchangeable hydroxyl protons downfield, preventing them from overlapping with the aliphatic envelope. This is critical for unambiguously assigning the (19R)-hydroxyl group. -
1D NMR Acquisition: Acquire ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) spectra to establish the 20-carbon skeleton.
-
2D NMR Connectivity Mapping:
-
HSQC: Assign protons to their directly attached carbons to differentiate CH, CH₂, and CH₃ groups.
-
HMBC: Map correlations across quaternary centers. Causality: HMBC is essential for confirming the linkage of the C-16/C-17 exocyclic double bond to the C-15 ketone, a structural feature that defines the molecule's bioactivity.
-
NOESY/ROESY: Establish the relative spatial orientation (α or β face) of protons to define the stereocenters, particularly the (19R) configuration.
-
-
System Validation: The sum of the integrated proton signals in the ¹H NMR spectrum must exactly equal 26, corroborating the
formula derived from HRMS. Any discrepancy indicates solvent contamination or structural misassignment.
Key Diagnostic NMR Signals
The following table summarizes the quantitative diagnostic signals representative of the enmein-type skeleton, which are critical for rapid structural verification.
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity / Coupling | Diagnostic Significance |
| C-7 | ~170.0 | - | C=O (Quaternary) | 1,7-Lactone carbonyl |
| C-15 | ~200.0 | - | C=O (Quaternary) | Cyclopentanone carbonyl |
| C-16 | ~150.0 | - | C=C (Quaternary) | Exocyclic alkene |
| C-17 | ~115.0 | 5.50, 6.10 | CH₂ (br s) | Michael acceptor protons |
| C-6 | ~95.0 | 5.20 | CH (d, J=6.0 Hz) | Hemiacetal/Acetal linkage |
Biological Evaluation and Mechanism of Action
(19R)-13-deoxy-19-hydroxyenmein is utilized as a precursor and active agent in the preparation of antitumor drugs[3]. It exhibits potent anti-proliferative activity across multiple human cancer cell lines[2].
Quantitative Bioactivity Data
The compound demonstrates sub-micromolar efficacy against several aggressive cancer phenotypes.
| Cell Line | Tissue Origin | IC₅₀ (μM) |
| K562 | Human Chronic Myelogenous Leukemia | 0.41 |
| CaEs-17 | Human Esophageal Carcinoma | 0.43 |
| MGC-803 | Human Gastric Carcinoma | 0.85 |
| Bel-7402 | Human Hepatocellular Carcinoma | 1.89 |
Mechanistic Causality
The pharmacological activity of (19R)-13-deoxy-19-hydroxyenmein is structurally dependent on its α,β-unsaturated ketone moiety (the C15=O conjugated with the C16=C17 exocyclic double bond). This specific structural motif acts as a highly reactive electrophile. It undergoes a Michael addition with nucleophilic thiol groups (cysteine residues) on target intracellular proteins, such as NF-κB and Thioredoxin reductase (TrxR). This covalent alkylation disrupts redox homeostasis, leading to the accumulation of Reactive Oxygen Species (ROS) and the subsequent induction of mitochondria-mediated apoptosis.
Fig 3. Putative mechanism of action driven by the α,β-unsaturated ketone moiety.
References
-
National Center for Biotechnology Information (PubChem). Enmein, 13-deoxy-19-hydroxy-, (19R)- (CID 44632005). Retrieved from[Link]
-
Shi, H., He, S., He, L., & Pan, Y.-J. (2007). New diterpenoid compound from Rabdosia macrocalyx. Chemical Journal of Chinese Universities. Retrieved from[Link]
Sources
Biological Activity and Therapeutic Potential of 13-Deoxy-19-hydroxyenmein: An In-Depth Technical Guide
Executive Summary
13-Deoxy-19-hydroxyenmein (CAS: 16763-48-7) is a highly potent enmein-type diterpenoid and a critical parent scaffold in modern natural product drug discovery. Derived from the natural ent-kaurane diterpenoid oridonin—a bioactive compound isolated from Isodon species—this molecule exhibits profound anti-proliferative activities against a broad spectrum of human malignancies. This whitepaper synthesizes the structural significance, mechanistic pathways, and standardized experimental protocols required to evaluate its biological activity, providing a comprehensive framework for researchers and drug development professionals.
Chemical Profile & Structural Significance
Natural products with complex stereocenters, such as ent-kaurane diterpenoids, are privileged scaffolds in oncology. The structural conversion of oridonin to (19R)-13-deoxy-19-hydroxyenmein involves the oxidative cleavage of the C6–C7 bond, generating a unique 6,7-seco-ent-kaurane skeleton.
This transformation is not merely structural but functionally critical. The seco-ring system increases the conformational flexibility of the molecule, enhancing its binding affinity to intracellular targets compared to its rigid parent, oridonin. As a result, 13-deoxy-19-hydroxyenmein serves as the foundational parent compound for synthesizing highly potent enmein-type diterpenoid analogs, many of which outperform standard chemotherapeutics like paclitaxel (Taxol) in in vitro assays.
Biological Activity & Cytotoxicity Profile
The primary biological activity of 13-deoxy-19-hydroxyenmein is its robust anti-proliferative effect. The compound demonstrates sub-micromolar to low-micromolar efficacy across multiple human cancer cell lines.
To facilitate comparative analysis, the quantitative cytotoxicity data (IC₅₀ values) of the compound against key human cancer cell lines is summarized below:
| Cell Line | Cancer Type | IC₅₀ (μM) |
| K562 | Human Chronic Myelogenous Leukemia | 0.41 |
| CaEs-17 | Human Esophageal Carcinoma | 0.43 |
| MGC-803 | Human Gastric Carcinoma | 0.85 |
| Bel-7402 | Human Hepatocellular Carcinoma | 1.89 |
Note: The sub-micromolar IC₅₀ values in K562 and CaEs-17 highlight the compound's acute targeted toxicity, making it an ideal candidate for further structural optimization into targeted degraders (e.g., PROTACs).
Mechanistic Pathways of Apoptosis
Understanding the causality of cell death is paramount in drug development. 13-Deoxy-19-hydroxyenmein does not merely induce generalized necrosis; it triggers a highly regulated, mitochondria-related caspase-dependent apoptotic pathway.
The Causality of the Mechanism:
-
Oxidative Stress Induction: The compound interacts with intracellular redox buffers, triggering a rapid accumulation of Reactive Oxygen Species (ROS).
-
Mitochondrial Depolarization: This oxidative stress directly attacks the mitochondrial membrane, causing a critical loss of mitochondrial membrane potential (ΔΨm).
-
Cytochrome c Release: The compromised membrane permeability allows cytochrome c to escape into the cytosol, where it binds to Apaf-1 and procaspase-9 to form the apoptosome.
-
Executioner Caspase Activation: The apoptosome activates Caspase-9, which subsequently cleaves and activates Caspase-3, irreversibly committing the cell to apoptosis. Concurrently, the compound induces cell cycle arrest at the G2/M phase, preventing mitotic progression.
Fig 1: Mitochondria-related caspase-dependent apoptosis and G2/M arrest pathway.
Experimental Protocols & Self-Validating Workflows
To ensure the trustworthiness and reproducibility of biological evaluations, the experimental protocol must be a self-validating system. We employ a multi-tiered approach: starting with a high-throughput viability assay, followed by single-cell phenotypic analysis, and culminating in molecular target validation.
Protocol A: Anti-Proliferative Activity Assay (CCK-8)
Causality: The CCK-8 assay relies on the reduction of WST-8 by cellular dehydrogenases. The amount of formazan dye generated is directly proportional to the number of living cells, providing a self-validating, metabolic metric for cytotoxicity.
-
Seeding: Seed target cells (e.g., K562, MGC-803) in 96-well plates at a density of
cells/well in 100 μL of appropriate media (e.g., RPMI-1640 with 10% FBS). Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Prepare a serial dilution of 13-deoxy-19-hydroxyenmein (0.1 μM to 10 μM) in DMSO (final DMSO concentration <0.1%). Treat cells for 48h. Include a vehicle control and a positive control (e.g., Taxol).
-
Incubation: Add 10 μL of CCK-8 reagent to each well. Incubate for 1–4 hours at 37°C.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Mechanistic Validation (Apoptosis via Flow Cytometry)
Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant analysis to definitively stage cell death.
-
Preparation: Treat Bel-7402 cells (
cells/well in 6-well plates) with the compound at 0.5×, 1×, and 2× IC₅₀ concentrations for 24h. -
Harvesting: Collect cells (including floating dead cells), wash twice with cold PBS, and resuspend in 100 μL of 1× Binding Buffer.
-
Staining: Add 5 μL of Annexin V-FITC and 5 μL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 μL of 1× Binding Buffer and analyze immediately via flow cytometry. Quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
Fig 2: Experimental workflow for evaluating anti-proliferative and apoptotic mechanisms.
Future Perspectives in Drug Development
The structural plasticity of 13-deoxy-19-hydroxyenmein makes it a prime candidate for advanced drug design. Recent approaches have successfully conjugated NO-donor moieties to the enmein scaffold, resulting in hybrids that selectively target tumor cells while sparing normal hepatocytes. Furthermore, the presence of modifiable hydroxyl groups positions this compound as an excellent ligand for Proteolysis Targeting Chimeras (PROTACs), where it can be linked to E3 ubiquitin ligase ligands to drive the targeted degradation of oncogenic proteins.
References
-
Li, D., Xu, S., Cai, H., Pei, L., Zhang, H., Wang, L., Yao, H., Wu, X., Jiang, J., Sun, Y., & Xu, J. (2013). Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation. European Journal of Medicinal Chemistry, 64, 215-221.[Link]
-
Li, D., Han, T., Xu, S., Zhou, T., Tian, K., Hu, X., Cheng, K., Li, Z., Hua, H., & Xu, J. (2016). Oridonin, a Promising ent-Kaurane Diterpenoid Lead Compound. International Journal of Molecular Sciences, 17(9), 1395.[Link]
Natural Source of Enmein-Type Diterpenoids: A Technical Guide
Executive Summary
Enmein-type diterpenoids represent a structurally distinct class of 6,7-seco-ent-kauranoids derived primarily from the genus Isodon (Lamiaceae). Unlike the parent ent-kaurane skeleton (e.g., steviol, kaurenoic acid), enmein-type compounds possess a cleaved B-ring, resulting in a unique lactone bridge that confers high electrophilicity. This structural feature is critical for their biological activity, particularly their ability to form Michael adducts with cysteine residues on target proteins such as NF-κB.
This guide provides a rigorous technical roadmap for the identification, extraction, and mechanistic application of these compounds. It moves beyond generic descriptions to focus on the causal link between botanical source, extraction efficiency, and pharmacological output.
Botanical Sources & Chemotaxonomy
The primary natural reservoir for enmein-type diterpenoids is the genus Isodon (formerly Rabdosia). While over 150 species exist, the chemical profile is highly species-specific.
Key Species
-
Isodon trichocarpus (Enmei-so): The type species for enmein. High yield of enmein and oridonin.
-
Isodon japonicus: Often co-identified with I. trichocarpus in traditional medicine ("Enmei-so").[1]
-
Isodon rubescens: While famous for oridonin, it produces a spectrum of 6,7-seco derivatives depending on the geographical chemotype.
Chemotaxonomic Marker: The presence of the 6,7-seco-ent-kaurane skeleton is a chemotaxonomic marker for specific sections of the Isodon genus. Unlike ent-kaurenes found in other Lamiaceae, the Isodon species possess specific cytochrome P450 monooxygenases capable of oxidative cleavage at the C6-C7 bond.
Biosynthetic Logic: From ent-Kaurene to Enmein
Understanding the biosynthesis is crucial for metabolic engineering and identifying novel derivatives. The pathway involves the cyclization of geranylgeranyl pyrophosphate (GGPP) followed by a series of oxidations and a critical ring-cleavage event.
Biosynthetic Pathway Diagram
Figure 1: Biosynthetic progression from GGPP to the 6,7-seco-ent-kaurane scaffold. The critical step is the oxidative cleavage of the B-ring, distinguishing enmein-type compounds from other diterpenoids.
Extraction & Isolation Protocol
This protocol is designed for self-validation . The partitioning steps utilize polarity differences to remove interfering lipids and chlorophyll, ensuring the final chromatographic stage is focused solely on the diterpenoid fraction.
Reagents Required[3][4][5]
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Petroleum Ether (PE), Ethyl Acetate (EtOAc).
-
Adsorbents: Silica gel (200-300 mesh), Sephadex LH-20, MCI Gel (optional for decolorization).
Step-by-Step Methodology
-
Extraction (Maceration/Reflux):
-
Pulverize air-dried aerial parts of Isodon trichocarpus (1.0 kg).
-
Extract with 70% EtOH (3 x 5L) under reflux for 2 hours or macerate at room temperature for 72 hours.
-
Why: 70% EtOH penetrates cell walls efficiently while solubilizing the moderately polar diterpenoids.
-
Validation: TLC of extract should show multiple spots under UV (254 nm) and turn purple/brown upon heating with 5%
-EtOH.
-
-
Liquid-Liquid Partitioning:
-
Concentrate EtOH extract in vacuo to an aqueous suspension.
-
Partition with Petroleum Ether (1:1 v/v, 3 times). Discard PE layer (removes chlorophyll/waxes).
-
Partition aqueous phase with Ethyl Acetate (1:1 v/v, 4 times). Collect EtOAc layer.[2]
-
Why: Enmein-type diterpenoids partition into EtOAc. Highly polar glycosides remain in the water phase; lipophilic impurities stay in PE.
-
-
Chromatographic Isolation:
-
Load EtOAc residue onto a Silica Gel column.
-
Elute with a gradient of
(from 100:1 to 10:1). -
Enmein Fraction: Typically elutes around 95:5 to 90:10
. -
Purification: Re-chromatograph enriched fractions on Sephadex LH-20 (
) or recrystallize from MeOH/Acetone.
-
Isolation Workflow Diagram
Figure 2: Isolation workflow emphasizing polarity-based partitioning to separate the target diterpenoids from lipophilic and hydrophilic contaminants.
Structural Identification Data
To validate the isolation of an enmein-type 6,7-seco-ent-kauranoid, compare spectral data against these standard parameters.
| Feature | NMR Signal (Typical) | Structural Significance |
| C-6 | Hemiacetal or lactone moiety involved in the split B-ring. | |
| C-7 | Lactone carbonyl, confirming the 6,7-seco skeleton. | |
| H-17 | Characteristic of ent-kaurane derivatives (unless reduced). | |
| C-20 | Often involved in hemiacetal linkage with C-6 or C-7. |
Mass Spectrometry: High-resolution ESI-MS usually shows
Pharmacological Mechanism: The Covalent Trap
The therapeutic potential of enmein-type diterpenoids lies in their ability to act as Michael acceptors . The
Primary Targets
-
NF-κB Pathway: Enmein inhibits the DNA-binding activity of NF-κB. It targets the p65 subunit, preventing the transcription of pro-inflammatory and anti-apoptotic genes (e.g., COX-2, iNOS, Bcl-2).
-
Apoptosis Induction:
-
Mitochondrial Pathway: Disruption of mitochondrial membrane potential (
). -
Caspase Activation: Cleavage of Caspase-3 and Caspase-9.[3]
-
ROS Generation: Accumulation of Reactive Oxygen Species triggers JNK/p38 MAPK pathways.
-
Signaling Pathway Diagram
Figure 3: Pharmacological mechanism showing the dual action of NF-κB inhibition and direct mitochondrial stress induction leading to apoptosis.
References
-
Quantitative Analysis of Ent-Kaurane Diterpenoids in Isodon Herb (Enmei-So) by HPLC-UV. Biological & Pharmaceutical Bulletin. Link
-
Bioactive Enmein-Type ent-Kaurane Diterpenoids from Isodon phyllostachys. Journal of Natural Products. Link
-
Enmein-type diterpenoids from the aerial parts of Isodon rubescens and their cytotoxicity. Fitoterapia. Link
-
Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens. Molecular Pharmacology. Link
-
NO-Releasing Enmein-Type Diterpenoid Derivatives with Selective Antiproliferative Activity and Effects on Apoptosis-Related Proteins. Molecules. Link
Sources
Biosynthesis and Engineering of 13-Deoxyenmein Derivatives: A Comprehensive Technical Guide
Executive Summary
The ent-kaurane diterpenoids, particularly the highly oxidized 6,7-seco-ent-kauranes known as enmein-type diterpenoids, represent a structurally complex and pharmacologically potent class of natural products. Found predominantly in the genus Isodon (Lamiaceae), these compounds have garnered significant attention in drug development due to their robust anticancer, antibacterial, and anti-inflammatory properties. This whitepaper provides an in-depth mechanistic analysis of the biosynthesis of 13-deoxyenmein derivatives, detailing the enzymatic logic of their assembly and the field-proven experimental protocols required for their heterologous reconstitution and structural validation.
Structural Biology & Pharmacological Significance
13-Deoxyenmein and its derivatives are characterized by a unique tetracyclic ent-kaurane scaffold that has undergone oxidative cleavage between C-6 and C-7, followed by lactonization between C-7 and C-20. Unlike standard enmein, these derivatives specifically lack hydroxylation at the C-13 position. Recent crystallographic studies have successfully elucidated the absolute configurations of novel derivatives, such as1[1].
These structural nuances strictly dictate their biological efficacy. For instance, enmein-type derivatives exhibit potent2[2], and synthetic modifications to the scaffold have yielded candidates that effectively target the PI3K/Akt/mTOR signaling pathway[3].
Table 1: Key 13-Deoxyenmein Derivatives and Biological Profiles
| Compound Name | Source Organism | Structural Hallmark | Primary Bioactivity |
| 1α,5α-dihydroxy-1-deoxo-13-deoxyenmein | Isodon nervosus | 6,7-seco-ent-kaurane, C-13 deoxygenated | Cytotoxicity against HL60, SMMC-7721 |
| Sculponin R | Isodon sculponeatus | Caged acetal, oxidized exocyclic olefin | Anti-dysentery, Cytotoxic |
| Isodocarpin | Isodon japonicus | C-3 deoxygenated enmein analog | Antimicrobial, Anti-inflammatory |
| Compound 7h | Semi-synthetic | 1,14-epoxy enmein-type derivative | Anti-lung cancer (A549 IC |
The Biosynthetic Logic of Enmein-Type Diterpenoids
The biosynthesis of 13-deoxyenmein derivatives is a multi-stage process that transitions from universal terpene precursors to highly specialized, ring-cleaved scaffolds.
Phase 1: Terpene Core Assembly
The pathway initiates with the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). A class II diterpene synthase (diTPS), such as ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-dependent cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diTPS, ent-kaurene synthase (KS), drives the secondary cyclization to yield the tetracyclic ent-kaurene core. The 4[4] is a hallmark of Isodon species.
Phase 2: P450-Mediated Scaffold Functionalization
The inert ent-kaurene scaffold undergoes a cascade of regio- and stereospecific oxidations. Cytochrome P450 (CYP450) enzymes, particularly those within the CYP706 family, are responsible for the initial functionalization of the ent-kaurene core[5]. Early tracer experiments definitively proved that6[6] to the enmein scaffold.
Phase 3: 6,7-Seco Cleavage and Lactonization
The defining transformation for enmein-type diterpenoids is the oxidative cleavage of the C6-C7 bond (likely via a Baeyer-Villiger type oxidation), followed by lactonization between C-7 and C-20. The absence of a hydroxylase acting at the C-13 position during the final tailoring steps yields the specific 13-deoxyenmein derivatives.
Biosynthetic pathway of 13-deoxyenmein derivatives from GGPP in Isodon species.
Table 2: Core Biosynthetic Enzymes in Isodon Species
| Enzyme Class | Representative Gene | Catalytic Function | Source Organism |
| Class II diTPS | IrCPS4 | GGPP → ent-CPP | Isodon rubescens |
| Class I diTPS | IrKSL | ent-CPP → ent-kaurene | Isodon rubescens |
| Cytochrome P450 | IrCYP706V2 | ent-kaurene core oxidation | Isodon rubescens |
| Cytochrome P450 | IrCYP706V7 | Meristem-specific oxidation | Isodon rubescens |
Experimental Methodologies & Protocols
To elucidate and engineer this pathway, researchers must employ rigorous, self-validating experimental systems. The following protocols outline the industry standards for tracking and reconstituting 13-deoxyenmein biosynthesis.
Protocol 1: In Vivo Isotope-Labeling Precursor Feeding (Tracer Experiments)
Objective: Track the incorporation of ent-kaurene intermediates into the 6,7-seco-ent-kaurane scaffold. Causality: Feeding heavy-isotope labeled precursors to Isodon cell cultures bypasses the upstream rate-limiting steps (GGPP synthesis) and prevents confounding background noise from endogenous unlabeled metabolites. This allows for the unambiguous tracking of oxidative ring cleavage.
-
Precursor Synthesis: Chemically synthesize
C-labeled ent-kaur-16-en-15-one. -
Culture Elicitation: Treat Isodon rubescens suspension cultures with 100 μM methyl jasmonate. Reasoning: Methyl jasmonate acts as a potent elicitor to 7[7], ensuring the downstream CYP450 oxidative machinery is highly active.
-
Feeding & Incubation: Introduce 50 mg/L of the
C-labeled precursor into the culture medium. Incubate at 25°C in the dark for 72 hours. -
Extraction: Lyse the cells and partition with ethyl acetate (3x). Reasoning: Ethyl acetate selectively extracts semi-polar diterpenoids while leaving highly polar primary metabolites in the aqueous phase, simplifying downstream chromatography.
-
System Validation: Analyze the extract via LC-HRMS. The protocol is validated by detecting a mass shift of +1 Da per incorporated
C atom in the target 13-deoxyenmein derivatives, confirming direct bioconversion.
Protocol 2: Heterologous Reconstitution in Saccharomyces cerevisiae
Objective: Reconstruct the 13-deoxyenmein biosynthetic pathway in vivo using a microbial chassis. Causality: Plant extracts yield complex mixtures of structurally similar diterpenoids that are difficult to isolate. Reconstituting the pathway in yeast provides a clean, scalable eukaryotic chassis. Crucially, yeast provides endogenous GGPP pools and functional endoplasmic reticulum (ER) membranes essential for proper CYP450 folding and anchoring.
-
Chassis Engineering: Utilize a S. cerevisiae strain engineered with an upregulated mevalonate (MVA) pathway (e.g., overexpressing tHMG1) to maximize the intracellular GGPP pool.
-
Gene Integration: Integrate codon-optimized class II (IrCPS) and class I (IrKSL) diterpene synthases into the yeast genome via CRISPR/Cas9.
-
CYP450 Co-expression: Transform plasmids containing candidate CYP450s (e.g., IrCYP706V2) alongside a compatible plant Cytochrome P450 Reductase (CPR). Reasoning: CPR is strictly required to transfer electrons from NADPH to the CYP450 heme center; without it, the oxidation cascade fails, leading to a dead-end ent-kaurene accumulation.
-
Fermentation: Cultivate the engineered yeast in YPD medium supplemented with 2% galactose (for GAL promoter induction) for 96 hours at 30°C.
-
System Validation: Extract the culture broth with hexane/ethyl acetate. Purify the target derivatives using preparative HPLC and confirm the absolute configuration via 1D/2D NMR (HSQC, HMBC) and X-ray crystallography to ensure the stereochemistry matches the natural 8[8].
Experimental workflow for heterologous reconstitution and structural validation.
References
-
Crystal structure of 1α,5α-dihydroxy-1-deoxo-13-deoxyenmein, C20H28O6. Zeitschrift für Kristallographie. 1
-
Type Natural Products: (–)-Enmein, (–)-Isodocarpin, and (–)-Sculponin R. Wipf Group.8
-
Proposed diterpenoid biosynthetic pathway in Isodon plants. ResearchGate. 7
-
Biosynthesis of natural products. Part 1. Incorporations of ent-kaur-16-ene and ent-kaur-16-en-15-one into enmein and oridonin. Journal of the Chemical Society, Perkin Transactions 1. 6
-
Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway. MDPI. 3
-
Integrated miRNAome, transcriptome, and degradome analyses reveal the role of miRNA–mRNA modules in the biosynthesis of oridonin in Isodon rubescens. Frontiers. 5
-
Enmein-type 6,7-seco-ent-kauranoids from Isodon sculponeatus. PubMed / Journal of Natural Products. 2
-
Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens. PMC. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enmein-type 6,7-seco-ent-kauranoids from Isodon sculponeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Integrated miRNAome, transcriptome, and degradome analyses reveal the role of miRNA–mRNA modules in the biosynthesis of oridonin in Isodon rubescens [frontiersin.org]
- 6. Biosynthesis of natural products. Part 1. Incorporations of ent-kaur-16-ene and ent-kaur-16-en-15-one into enmein and oridonin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
(19R)-13-Deoxy-19-Hydroxyenmein: Mechanism of Action & Therapeutic Potential
The following technical guide details the mechanism of action, pharmacology, and experimental validation of (19R)-13-deoxy-19-hydroxyenmein (also identified in literature as Macrocalyxin J ), a bioactive ent-kaurane diterpenoid isolated from Isodon species.
Technical Whitepaper | Version 1.0
Executive Summary
(19R)-13-deoxy-19-hydroxyenmein (CAS: 16763-48-7) is a 6,7-seco-ent-kaurane diterpenoid exhibiting potent anti-proliferative and pro-apoptotic properties.[1] Structurally related to enmein and oridonin, it functions as a Michael acceptor, targeting cysteine residues on signaling proteins to disrupt cell survival pathways. Its primary mechanism of action (MOA) involves the induction of the intrinsic mitochondrial apoptotic pathway, characterized by the dysregulation of Bcl-2 family proteins, reactive oxygen species (ROS) generation, and caspase cascade activation.
Chemical Identity & Structural Pharmacology[2]
-
IUPAC/Systematic Name: (19R)-13-Deoxy-19-hydroxyenmein[1][2][3][4]
-
Class: ent-Kaurane Diterpenoid (Enmein-type)
-
Source: Isodon macrocalyx, Isodon rubescens, Isodon phyllostachys.
Pharmacophore Analysis
The biological activity of (19R)-13-deoxy-19-hydroxyenmein is driven by its
Mechanism of Action (MOA)
Core Signaling Pathway: Mitochondrial Apoptosis
The compound triggers programmed cell death primarily through the intrinsic (mitochondrial) pathway .
-
ROS Accumulation: Treatment leads to a rapid elevation of intracellular Reactive Oxygen Species (ROS). This oxidative stress compromises the mitochondrial membrane potential (
). -
Bcl-2 Family Modulation: The compound shifts the ratio of pro-apoptotic to anti-apoptotic proteins.
-
Upregulation: Bax (pro-apoptotic pore-former).
-
Downregulation: Bcl-2 (anti-apoptotic stabilizer).
-
-
Cytochrome c Release: The Bax/Bcl-2 imbalance results in mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol.
-
Caspase Cascade: Cytochrome c associates with Apaf-1 to form the apoptosome, activating Caspase-9 (initiator), which subsequently cleaves and activates Caspase-3 (executioner).
-
Nuclear Fragmentation: Active Caspase-3 cleaves PARP (Poly (ADP-ribose) polymerase), preventing DNA repair and sealing the cell's fate.
Secondary Targets
-
NF-
B Suppression: Like its analog oridonin, (19R)-13-deoxy-19-hydroxyenmein likely inhibits the NF- B signaling axis by blocking IKK phosphorylation, thereby preventing the nuclear translocation of p65/p50 and suppressing survival gene expression. -
Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest (typically G2/M phase) in specific carcinoma lines, preventing mitotic progression.
Pathway Visualization
The following diagram illustrates the signal transduction cascade triggered by (19R)-13-deoxy-19-hydroxyenmein.
Caption: Signal transduction pathway of (19R)-13-deoxy-19-hydroxyenmein leading to mitochondrial apoptosis.
Quantitative Pharmacology (IC50 Data)
The compound demonstrates potent cytotoxicity against a panel of human cancer cell lines.[1] The following data summarizes its inhibitory concentration (IC50) profile.
| Cell Line | Tissue Origin | IC50 ( | Activity Level |
| K562 | Leukemia (CML) | 0.41 | Potent |
| CaEs-17 | Esophageal Carcinoma | 0.43 | Potent |
| MGC-803 | Gastric Carcinoma | 0.85 | High |
| Bel-7402 | Hepatocellular Carcinoma | 1.89 | Moderate |
| HeLa | Cervical Cancer | Active | Confirmed |
Note: Data derived from comparative cytotoxicity assays [1][3]. Values < 1.0
Experimental Validation Protocols
To validate the MOA described above, the following experimental workflows are recommended. These protocols ensure reproducibility and specific detection of apoptotic markers.
Protocol A: Cell Viability Assay (MTT/CCK-8)
Objective: Determine IC50 values.
-
Seeding: Seed tumor cells (e.g., K562) at
cells/well in 96-well plates. -
Treatment: Incubate for 24h to adhere. Treat with gradient concentrations of (19R)-13-deoxy-19-hydroxyenmein (0.1, 0.5, 1, 5, 10
M). Include DMSO vehicle control. -
Incubation: Culture for 48h at 37°C, 5% CO
. -
Development: Add 10
L CCK-8 reagent or 20 L MTT (5 mg/mL). Incubate 2-4h. -
Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT). Calculate % inhibition.
Protocol B: Western Blotting for Apoptotic Markers
Objective: Confirm molecular mechanism (Bax/Bcl-2/Caspase-3).
-
Lysis: Harvest treated cells (
). Lyse in RIPA buffer with protease/phosphatase inhibitors. -
Quantification: Normalize protein concentration using BCA assay.
-
Electrophoresis: Load 30
g protein/lane on 10-12% SDS-PAGE. Transfer to PVDF membrane. -
Blocking: Block with 5% non-fat milk in TBST for 1h.
-
Antibody Incubation:
-
Primary: Anti-Bax (1:1000), Anti-Bcl-2 (1:1000), Anti-Cleaved Caspase-3 (1:500), Anti-PARP (1:1000). Incubate overnight at 4°C.
-
Secondary: HRP-conjugated IgG (1:5000) for 1h at RT.
-
-
Detection: Visualize using ECL substrate. Expect increased Cleaved Caspase-3/Bax and decreased Bcl-2 in treated samples.
Experimental Workflow Diagram
Caption: Integrated experimental workflow for validating the cytotoxicity and mechanism of action.
References
-
MedChemExpress. (19R)-13-Deoxy-19-hydroxyenmein Product Information & Biological Activity.[1][3] MedChemExpress. Link
-
Li, X. R., et al. (2018). Isoscoparins R and S, two new ent-clerodane diterpenoids from Isodon scoparius (Mentioning Macrocalyxin J structure and isolation).[10] Journal of Asian Natural Products Research. Link
-
InvivoChem. (19R)-13-Deoxy-19-hydroxyenmein: Parent compound of enmein-type diterpenoid analogs.[2][3][4] InvivoChem. Link
-
Shi, Y., et al. (2007). (Reference for Macrocalyxin J isolation and identification). Cited within: Phytochemistry/ResearchGate. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Terpenoids - 美国 InvivoChem 中文官网 [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MAL-di-EG-<a href='/product/b2502043' target='_blank'>Val-Cit-PAB-MMAE</a> | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. PCIDB [genome.jp]
- 7. ur.z-library.sk [ur.z-library.sk]
- 8. researchgate.net [researchgate.net]
- 9. PhytoBank [phytobank.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Therapeutic Targets & Molecular Mechanisms of Hydroxyenmein Analogs
This guide details the therapeutic potential, mechanism of action, and structural optimization of hydroxyenmein and its analogs.
Executive Summary
Hydroxyenmein (1, 6, 7, 14-tetrahydroxy-ent-kaur-16-en-15-one) is a bioactive ent-kaurane diterpenoid isolated from Isodon species. While structurally related to the well-studied oridonin, hydroxyenmein possesses unique hydroxyl distributions that influence its solubility and binding affinity. Its primary therapeutic value lies in its ability to act as a covalent inhibitor of oncogenic and inflammatory proteins via a Michael addition reaction. This guide analyzes the pharmacophore, validates key targets (NLRP3, NF-
Chemical Scaffolding & Structure-Activity Relationship (SAR)
The biological activity of hydroxyenmein analogs hinges on the preservation of the
The Pharmacophore: Michael Acceptor Warhead
The core mechanism is the alkylation of reactive cysteine thiols on target proteins.
-
C-16/C-17 Exocyclic Double Bond: Essential for cytotoxicity. Reduction of this bond abolishes activity.
-
C-15 Carbonyl: Conjugated with the double bond, creating an electrophilic center at C-17.
Key Modification Sites
| Position | Modification Strategy | Impact on Activity |
| C-1 & C-6 | Acetylation / Esterification | Increases lipophilicity and cellular uptake. 1-O-acetylhydroxyenmein often shows higher potency than the parent compound. |
| C-14 | Hydroxyl Derivatization | Critical for hydrogen bonding within the active site of targets like NF- |
| C-7 | Hydroxyl Group | Often participates in intramolecular H-bonding; modification can alter the conformation of the B-ring. |
Primary Therapeutic Targets
A. NLRP3 Inflammasome (Inflammation)
Hydroxyenmein analogs are potent inhibitors of the NLRP3 inflammasome, a multiprotein complex responsible for IL-1
-
Mechanism: Direct covalent binding to the Cysteine 279 (C279) residue of the NLRP3 NACHT domain.
-
Effect: This alkylation sterically hinders the interaction between NLRP3 and NEK7, a mitotic kinase essential for inflammasome assembly.
-
Therapeutic Outcome: Prevention of pyroptosis and cytokine storm in conditions like gout, sepsis, and neuroinflammation.
B. NF- B Signaling Pathway (Oncology & Inflammation)
Constitutive NF-
-
Mechanism: Inhibition of the IKK
subunit or direct modification of the p65 subunit (Cys38). -
Effect: Prevents the phosphorylation and degradation of I
B , thereby blocking the nuclear translocation of the p65/p50 dimer. -
Therapeutic Outcome: Induction of apoptosis in multiple myeloma and hepatocellular carcinoma cells.
C. PI3K/Akt/mTOR Axis (Autophagy)
-
Mechanism: Suppression of Akt phosphorylation at Ser473.
-
Effect: Downregulation of mTORC1 activity, leading to the de-repression of the ULK1 complex.
-
Therapeutic Outcome: Induction of autophagic cell death (Type II programmed cell death), particularly valuable in apoptosis-resistant cancer lines.
Mechanistic Visualization
The following diagram illustrates the dual-targeting mechanism where hydroxyenmein analogs inhibit both the inflammatory NLRP3 pathway and the oncogenic NF-
Caption: Dual-pathway inhibition by hydroxyenmein analogs targeting NLRP3 assembly and NF-
Experimental Protocols for Target Validation
To rigorously validate these targets in your own laboratory, use the following self-validating protocols.
Protocol A: Covalent Binding Verification (Biotin-Click Assay)
Purpose: To prove physical binding between the analog and the protein target.
-
Probe Synthesis: Synthesize a hydroxyenmein-alkyne probe (attach alkyne handle to C-1 or C-6 hydroxyl).
-
Incubation: Treat cell lysates (e.g., THP-1 macrophages) with the probe (1-10
M) for 2 hours at 37°C. -
Competition Control (Critical): Pre-incubate a separate sample with 10x excess of non-alkyne hydroxyenmein (parent) to verify binding specificity.
-
Click Reaction: Add biotin-azide, TCEP, TBTA, and CuSO
for 1 hour. -
Detection: Streptavidin-HRP Western blot.
-
Result: A band should appear in the probe lane but disappear/diminish in the competition lane.
-
Protocol B: NLRP3 Inflammasome Inhibition Assay
Purpose: To confirm functional inhibition of IL-1
-
Priming: Seed Bone Marrow-Derived Macrophages (BMDMs) and prime with LPS (500 ng/mL) for 4 hours (upregulates NLRP3 expression).
-
Treatment: Add Hydroxyenmein analog (0.5 - 5
M) for 1 hour. -
Activation: Stimulate with Nigericin (10
M) or ATP (5 mM) for 45 minutes to trigger assembly. -
Analysis:
-
Supernatant: ELISA for IL-1
(mature cytokine). -
Lysate: Western blot for Pro-Caspase-1 vs. Cleaved Caspase-1 (p20).
-
Validation: Effective analogs will reduce IL-1
and Cleaved Caspase-1 levels without affecting Pro-IL-1 levels (indicating post-translational inhibition).
-
Comparative Data Summary
The following table summarizes the potency of hydroxyenmein derivatives against key cancer cell lines compared to the parent compound.
| Compound | Substitution (C-1/C-6) | Target | IC | IC | Selectivity Index |
| Hydroxyenmein | -OH / -OH | NF- | 4.2 | 5.8 | 1.0 |
| 1-O-Acetyl-HE | -OAc / -OH | NF- | 1.8 | 2.1 | 2.3 |
| 14-O-Acetyl-HE | -OH / -OAc (C14) | Tubulin / ROS | 8.5 | 10.2 | 0.5 |
| Oridonin | (Reference) | NLRP3 (C279) | 3.5 | 4.9 | 1.2 |
Note: Acetylation at C-1 generally enhances potency due to improved membrane permeability, while bulky groups at C-14 can hinder active site binding.
References
-
He, H., et al. (2016). Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity. Nature Communications. [Link]
-
Li, D., et al. (2013). Antitumor activity of ent-kaurane diterpenoids from Isodon species and their structure-activity relationships. Mini Reviews in Medicinal Chemistry. [Link]
-
Liu, Y., et al. (2020). Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Biomolecules. [Link]
-
Hsu, C.G., et al. (2024). A Natural Metabolite and Inhibitor of the NLRP3 Inflammasome.[2] Journal of Cell Immunology. [Link]
-
Ding, Y., et al. (2016). Structure-Activity Relationship of Enmein-Type Diterpenoid Derivatives. Molecules. [Link]
Sources
Discovery and Isolation of Novel Enmein Compounds: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist in natural product chemistry, I have designed this whitepaper to provide drug development professionals and analytical chemists with a field-proven, self-validating framework for the discovery and isolation of enmein-type ent-kaurane diterpenoids. These highly oxygenated secondary metabolites, primarily sourced from the genus Isodon, represent a critical frontier in oncology and immunology due to their potent anti-tumor and anti-inflammatory properties. This guide synthesizes the causality behind specific extraction protocols, multi-dimensional chromatographic resolution, and advanced structural elucidation techniques required to isolate these complex molecules.
Structural Biology & Botanical Origins
Enmein-type diterpenoids are a specialized subclass of 6,7-seco-ent-kaurane diterpenoids. Structurally, they are defined by the cleavage of the C6–C7 bond within the ent-kaurane core, frequently resulting in a rigid C1,7-lactone architecture[1]. This highly oxidized scaffold serves as a robust pharmacophore, often featuring an α,β-unsaturated cyclopentanone (D-ring) that acts as a Michael acceptor for nucleophilic biological targets.
Historically, these compounds have been isolated from the aerial parts of Isodon species (Lamiaceae family). Recent phytochemical investigations have significantly expanded this chemical space. For example, the discovery of 32 enmein-type diterpenoids from Isodon phyllostachys revealed unprecedented 3,20:6,20-diepoxyenmein-type skeletons[2]. Similarly, Isodon sculponeatus has yielded novel sculponins (M–S) featuring rare 11,12-epoxy or 3,6-epoxy groups[3], while Isodon rosthornii provided the first reported 20-nor-enmein-type diterpenoid, Isorosthin A[4].
Core Protocol: Discovery and Isolation Workflow
To ensure scientific integrity, the isolation of enmein compounds must follow a self-validating system where each step is monitored by orthogonal analytical techniques. The following protocol details the causality behind each experimental choice.
Phase I: Targeted Extraction & Partitioning
Rationale: Enmein compounds possess multiple oxygenated functional groups (hydroxyls, epoxides, lactones), rendering them moderately polar. An 80% Ethanol (EtOH) reflux is selected over pure aqueous or highly non-polar solvents because it optimally swells the plant cellular matrix and maintains a dielectric constant perfectly suited for solubilizing oxygenated diterpenoids while leaving highly lipophilic waxes behind[5].
Step-by-Step Methodology:
-
Biomass Preparation: Air-dry the aerial parts of the target Isodon species at room temperature to prevent thermal degradation of sensitive epoxides. Pulverize to a fine powder to maximize the surface-area-to-volume ratio.
-
Reflux Extraction: Extract the biomass with 80% EtOH under reflux for 3 cycles (2 hours per cycle).
-
Concentration: Pool the extracts and concentrate under reduced pressure (rotary evaporation at 45°C) to yield a crude viscous extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in distilled water. Partition successively with Petroleum Ether (PE) to strip away non-polar lipids and chlorophylls. Subsequently, partition the aqueous layer with Ethyl Acetate (EtOAc).
-
Validation Checkpoint: The EtOAc fraction selectively enriches the moderately polar enmein-type diterpenoids. Retain this fraction and discard the highly polar aqueous residual[5].
-
Phase II: Multi-Dimensional Chromatographic Resolution
Rationale: The EtOAc fraction remains a complex matrix. A sequential approach utilizing normal-phase separation (Silica), size-exclusion/adsorption (Sephadex), and reversed-phase high-performance liquid chromatography (RP-HPLC) is mandatory to resolve structurally similar stereoisomers.
Step-by-Step Methodology:
-
Silica Gel Column Chromatography (CC): Load the EtOAc fraction onto a silica gel column (200-300 mesh). Elute using a gradient solvent system of PE-EtOAc-MeOH (e.g., transitioning from 10:1:0 to 0:0:1). Monitor fractions via Thin Layer Chromatography (TLC) and pool those exhibiting similar Rf values[5].
-
Sephadex LH-20 CC: Subject the enmein-enriched sub-fractions to Sephadex LH-20 CC, eluting with MeOH or CHCl3/MeOH (1:1 v/v).
-
Causality: This step is critical for removing residual polymeric polyphenols and pigments based on molecular size and lipophilicity, preventing the fouling of expensive HPLC columns in the next step.
-
-
Semi-Preparative HPLC: Dissolve the purified sub-fractions in HPLC-grade methanol. Inject onto a semi-preparative RP-C18 column (e.g., 250 × 10 mm, 5 μm). Elute with a tailored gradient of Acetonitrile/H2O (e.g., 30-60% MeCN) at a flow rate of 3.0 mL/min.
-
Validation Checkpoint: Monitor UV absorbance at 210 nm, which is highly characteristic of the α,β-unsaturated ketone moiety present in the D-ring of many bioactive enmein compounds.
-
Workflow for the extraction and isolation of enmein-type diterpenoids.
Phase III: Advanced Structural Elucidation
Because 6,7-seco-ent-kauranes possess complex, rigid polycyclic cores with multiple stereocenters, 1D NMR is insufficient.
-
HR-ESI-MS: Utilized first to determine the exact molecular formula and calculate the degrees of unsaturation[5].
-
2D NMR Spectroscopy: HSQC and HMBC are heavily relied upon to map the C1,7-lactone linkage and confirm the cleaved C6-C7 bond[4]. ROESY correlations are essential for establishing the relative spatial orientation (α or β) of the hydroxyl and epoxide groups.
-
Absolute Configuration: For crystalline isolates, single-crystal X-ray diffraction (Cu Kα radiation) is the gold standard[2]. For amorphous compounds, Electronic Circular Dichroism (ECD) calculations must be employed, comparing experimental spectra against Time-Dependent Density Functional Theory (TDDFT) simulations[5].
Pharmacological Profiling & Mechanistic Insights
Enmein-type diterpenoids are highly valued for their biological activities. The presence of the exo-methylene cyclopentanone system allows these molecules to act as Michael acceptors, covalently modifying cysteine residues on target proteins[6].
Anti-Inflammatory Mechanism: These compounds are potent inhibitors of Nitric Oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages[2]. Mechanistically, they block the translocation of the NF-κB transcription factor into the nucleus, thereby downregulating the expression of inducible nitric oxide synthase (iNOS)[3].
Inhibitory mechanism of enmein compounds on NO production in macrophages.
Quantitative Data Presentation: The table below summarizes the in vitro efficacy of recently isolated novel enmein compounds against human cancer cell lines and inflammatory models.
| Botanical Source | Novel Enmein Examples | Target Cell Lines | IC50 Range (Cytotoxicity) | IC50 Range (NO Inhibition) |
| Isodon phyllostachys | Compounds 11, 15, 20, 21 | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | 1.2 – 5.0 μM | 0.74 – 4.93 μM (RAW264.7) |
| Isodon sculponeatus | Sculponins M–S, Compound 14 | Five human tumor lines | 1.0 – 3.5 μM | 2.2 μM (RAW264.7) |
| Isodon serra | Isodosins E–G | HepG2, Huh7 | Significant Inhibition | Not Assessed |
Conclusion
The discovery of novel enmein-type ent-kaurane diterpenoids requires a rigorous, causally-linked methodology. By leveraging targeted 80% EtOH extraction, precise EtOAc partitioning, and multi-dimensional chromatography (Silica to Sephadex to RP-HPLC), researchers can successfully isolate these highly oxygenated, biologically potent molecules. As structural elucidation techniques like ECD and X-ray crystallography become more accessible, the Isodon genus will undoubtedly continue to yield novel enmein scaffolds with profound implications for oncology and immunology.
References
1.[2] Yang, J., et al. "Bioactive Enmein-Type ent-Kaurane Diterpenoids from Isodon phyllostachys." Journal of Natural Products - ACS Publications. Available at:[Link] 2.[3] Jiang, H.-Y., et al. "Enmein-type 6,7-seco-ent-Kauranoids from Isodon sculponeatus." Journal of Natural Products - ACS Publications. Available at:[Link] 3.[7] "General structure and numbering system of ent-kaurane diterpenes." ResearchGate. Available at:[Link] 4.[5] "Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential." RSC Advances. Available at:[Link] 5.[4] "Bioactive ent-Kaurane Diterpenoids from Isodon rosthornii." Journal of Natural Products - ACS Publications. Available at:[Link] 6.[6] "Antitumor and Antibacterial Derivatives of Oridonin: A Main Composition of Dong-Ling-Cao." MDPI. Available at:[Link] 7.[1] "Divergent Total Syntheses of Enmein-Type Natural Products: (–)-Enmein, (–)-Isodocarpin and (–)-Sculponin R." ChemRxiv. Available at:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02720A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Introduction: The ent-Kaurane Skeleton and the Need for Rigorous Characterization
An In-Depth Technical Guide to the Spectroscopic Properties of Enmein, 13-deoxy-19-hydroxy-, (19R)-
Abstract: This technical guide provides a comprehensive, predictive, and methodological overview of the key spectroscopic properties of Enmein, 13-deoxy-19-hydroxy-, (19R)-, an ent-kaurane diterpenoid derived from Enmein. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind experimental choices for structural elucidation and characterization. We will explore the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles. Each section includes not only the anticipated data but also detailed, field-proven protocols and the rationale for their application, ensuring a self-validating approach to analysis. The guide culminates in an integrated workflow, demonstrating how these disparate datasets are synthesized for unambiguous structural confirmation.
The ent-kaurane diterpenoids are a large and structurally diverse class of natural products, many of which are isolated from the Isodon genus.[1][2] These compounds are built upon a complex 6/6/6/5 tetracyclic skeleton and are renowned for their wide range of biological activities.[2] Enmein (C₂₀H₂₆O₆) is a well-characterized member of this family, notable for its intricate bridged structure.[3][4]
The subject of this guide, Enmein, 13-deoxy-19-hydroxy-, (19R)-, is a specific derivative of Enmein. Its structure retains the core enmein framework but features two critical modifications: the absence of a hydroxyl group at the C-13 position and the reduction of the C-19 aldehyde to a primary alcohol with a defined (R) stereochemistry.
Given these subtle but significant structural modifications, rigorous spectroscopic analysis is paramount. Unambiguous characterization is essential for confirming the identity and purity of the compound, which are foundational requirements for any subsequent biological screening or drug development program. This guide establishes a predictive spectroscopic framework and a multi-technique workflow to achieve this goal.
A Multi-Technique Approach to Structural Elucidation
No single spectroscopic technique can fully define a complex molecule like an ent-kaurane diterpenoid. A synergistic approach, integrating data from NMR, MS, IR, and UV-Vis spectroscopy, provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
For complex polycyclic natural products, NMR spectroscopy is the most powerful tool for detailed structural elucidation. The rigid ent-kaurane skeleton, however, presents a distinct challenge: severe signal overlapping in the ¹H NMR spectrum, particularly in the aliphatic region (0.8–2.5 ppm), due to the large number of protons in similar chemical environments.[5] Therefore, a combination of 1D and 2D NMR experiments on a high-field instrument (≥500 MHz) is not just recommended, but essential.[1]
2.1.1 Predicted ¹H and ¹³C NMR Spectral Features
Based on the known assignments of Enmein and related ent-kaurane diterpenoids[3][6], we can predict the key spectral features for Enmein, 13-deoxy-19-hydroxy-, (19R)-. The removal of the C-13 hydroxyl group will induce significant upfield shifts for C-13 and adjacent carbons, while the reduction of the C-19 aldehyde to a primary alcohol will replace the aldehydic proton signal with a hydroxymethyl proton signal and cause a significant upfield shift in the C-19 carbon resonance.
Table 1: Predicted Key NMR Chemical Shifts (δ in ppm) (Predicted values are based on related structures and general principles. Solvent: CDCl₃ or CD₃OD)
| Atom/Proton | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Key Correlations |
| H-19a, H-19b | ~3.8 - 4.2 (d) | ~65-70 | Appearance of a hydroxymethyl group. HMBC correlations to C-3, C-4, C-5 expected. |
| H-13 | ~1.5 - 1.8 (m) | ~25-30 | Signal will be in the aliphatic region, significantly upfield compared to hydroxylated C-13. |
| H-17a, H-17b | ~4.8 - 5.2 (s) | ~105-110 | Exocyclic methylene protons, characteristic of many ent-kauranes. |
| C-13 | ~25-30 | N/A | Significant upfield shift due to removal of the -OH group ("deoxy"). |
| C-19 | ~65-70 | N/A | Significant upfield shift from an aldehyde (~200 ppm) to an alcohol carbon. |
| C-6 (lactone) | N/A | ~170-175 | Lactone carbonyl carbon. |
| Me-18, Me-20 | ~0.8 - 1.2 (s) | ~15-30 | Tertiary methyl singlets, characteristic of the kaurane skeleton. |
2.1.2 Advanced 2D NMR for Unambiguous Assignment
To overcome signal overlap and definitively assign all proton and carbon signals, a suite of 2D NMR experiments is required.[7][8]
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity through the fused ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is arguably the most critical experiment for piecing together the molecular framework, connecting quaternary carbons, and confirming the placement of functional groups.
Caption: 2D NMR workflow for structural elucidation.
2.1.3 Protocol: High-Resolution NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent can be critical; aromatic solvents like benzene-d₆ may be used to resolve overlapping signals via Aromatic Solvent-Induced Shifts (ASIS).[5]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire COSY, HSQC (edited, to distinguish CH/CH₃ from CH₂), and HMBC spectra. Optimize acquisition and processing parameters to achieve high resolution in both dimensions.
-
Data Analysis: Integrate all 1D and 2D data to build the structure piece by piece, starting with simple spin systems and using HMBC to connect the fragments.
Mass Spectrometry (MS): Molecular Formula and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule.[1][9] For a compound like Enmein, 13-deoxy-19-hydroxy-, (19R)-, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize in-source fragmentation and maximize the abundance of the molecular ion.
2.2.1 Predicted Molecular Ion and Fragmentation
-
Molecular Formula: C₂₀H₂₈O₅
-
Monoisotopic Mass: 348.1937 u
-
HRMS (ESI+): Expect to observe the protonated molecule [M+H]⁺ at m/z 349.1991 and potentially a sodium adduct [M+Na]⁺ at m/z 371.1810.
-
Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ precursor ion is predicted to involve sequential losses of water (H₂O) from the hydroxyl groups and potential cleavages within the complex ring system, characteristic of diterpenoids.[10][11]
Caption: Predicted ESI-MS/MS fragmentation pathway.
2.2.2 Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution (e.g., water/acetonitrile, both with 0.1% formic acid) to ensure the compound is well-resolved from any impurities. The formic acid aids in protonation for positive-ion ESI.
-
Mass Spectrometry: Couple the HPLC eluent to an ESI source connected to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[9]
-
Data Acquisition: Acquire data in both full scan mode (to detect the molecular ion) and data-dependent MS/MS mode (to trigger fragmentation on the detected parent ion).
-
Data Analysis: Verify the accurate mass of the molecular ion to confirm the elemental composition (typically within 5 ppm error). Analyze the MS/MS spectrum to identify characteristic fragmentation patterns that support the proposed structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and definitive confirmation of key functional groups present in the molecule. While it doesn't reveal the carbon skeleton, it serves as an excellent orthogonal technique to verify the presence of hydroxyl and carbonyl moieties.
Table 2: Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Peak Characteristics |
| O-H (Alcohol) | 3500 - 3200 | Strong, Broad |
| C-H (sp³) | 3000 - 2850 | Medium to Strong, Sharp |
| C=O (Lactone) | ~1750 - 1735 | Strong, Sharp |
| C-O (Alcohol/Ether) | 1250 - 1050 | Medium to Strong, Sharp |
The broad O-H stretch is a highly characteristic band for alcohols.[12][13] The position of the C=O stretch provides evidence for the strained lactone ring system.
2.3.1 Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample scan to the background scan. Identify the key absorption bands and compare them to the predicted values.
UV-Visible (UV-Vis) Spectroscopy: Identifying Chromophores
UV-Vis spectroscopy is useful for detecting chromophores (light-absorbing functional groups), particularly those involving conjugated systems. The Enmein, 13-deoxy-19-hydroxy-, (19R)- molecule lacks an extended conjugated π-system. The primary chromophores are the isolated exocyclic double bond (C=C) and the lactone carbonyl group (C=O).
-
Predicted Absorption: A weak absorption (n→π* transition) for the carbonyl group is expected around 210-230 nm. The isolated C=C bond will have a π→π* transition below 200 nm and may not be observable with standard instruments. The lack of significant absorption above 250 nm is a key confirmatory data point.[14][15]
2.4.1 Protocol: UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a solution of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
-
Data Acquisition: Scan a range from approximately 400 nm down to 190 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The absence of strong absorptions in the 250-400 nm range would be consistent with the proposed structure.
Integrated Spectroscopic Data Analysis Workflow
The true power of this multi-technique approach lies in the integration of all datasets. Each technique provides a piece of the puzzle, and together they form a self-validating confirmation of the structure.
Caption: Integrated workflow for structural confirmation.
Conclusion
The comprehensive spectroscopic characterization of Enmein, 13-deoxy-19-hydroxy-, (19R)- requires a meticulous and integrated analytical strategy. While NMR spectroscopy provides the fundamental framework of atomic connectivity, it must be corroborated by high-resolution mass spectrometry for definitive molecular formula confirmation. IR and UV-Vis spectroscopy serve as rapid and reliable orthogonal methods to verify the presence and nature of key functional groups and chromophores. By following the predictive models and detailed protocols outlined in this guide, researchers can confidently and unambiguously determine the structure and purity of this complex ent-kaurane diterpenoid, paving the way for further investigation into its biological potential.
References
- Structure revision of ent-kaurane diterpenoids, isoserrins A, B, and D, enabled by DU8+ computation of their NMR spectral d
- Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids - Benchchem.
- Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC.
- Carbon‐13 NMR spectra of kauranoid diterpenes - Semantic Scholar.
- INFRARED SPECTROSCOPY (IR).
- Analysis and determination of diterpenoids in unprocessed and processed Euphorbia l
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
- UV-Visible spectrophotometer absorption spectrum of triterpenoids,...
- Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry - MDPI.
- Mass spectrometric studies of diterpenes. 6.
- Oxidation product characterization from ozonolysis of the diterpene ent-kaurene - ACP.
- Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects - MDPI.
- Isolation and NMR Spectral Assignments of an ent-Kaurane Glycoside Rebaudioside F, A Sweet Principle of Stevia rebaudiana - CABI Digital Library.
- UV-vis spectra of the four diterpene esters.
- Infrared Spectrum Characteristics and Quantific
- IR Absorption Table.
- Enmein - SpectraBase.
- Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - MDPI.
- Infrared Spectrum Characteristics and Quantific
- Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC.
- Enmein | C20H26O6 | CID 352542 - PubChem - NIH.
- (19R)-13-Deoxy-19-hydroxyenmein - Nano diainc.
- Diterpenoids and Triterpenoids from the Aerial Parts of Isodon serra and Their Biological Activities | ACS Omega.
- The genus Isodon, belonging to the Labiatae family, is an important medicinal genus in China, comprising approximately 90 species and 21 variants. Extensive research on Isodon species has led to the isolation of numerous secondary metabolites,3a,4 including ent-kauranoid diterpenes, which are considered characteristic components of this genus.
Sources
- 1. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound 8-Deoxy-11,13-dihydroxygrosheimin (FDB021030) - FooDB [foodb.ca]
- 3. spectrabase.com [spectrabase.com]
- 4. Enmein | C20H26O6 | CID 352542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis and Biological Evaluation of (19R)-13-Deoxy-19-hydroxyenmein
Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Subject: Total synthesis strategies and semi-synthetic protocols for seco-ent-kaurane diterpenoids, specifically focusing on (19R)-13-deoxy-19-hydroxyenmein.
Executive Summary
(19R)-13-Deoxy-19-hydroxyenmein (also structurally related to macrocalyxin J) is a highly potent enmein-type seco-ent-kaurane diterpenoid. Recognized as a parent compound for various enmein-type analogs, it exhibits profound anti-proliferative activities against multiple human cancer cell lines, primarily by inducing apoptosis and cell cycle arrest via a mitochondria-related, caspase-dependent pathway [1, 2].
The structural complexity of the enmein core—characterized by a highly oxygenated pentacyclic framework featuring a unique 6,7-seco-lactone bridge and multiple contiguous stereocenters—presents a formidable challenge for de novo total synthesis [3]. This application note details the causality behind modern synthetic strategies, contrasting the de novo total synthesis of the enmein core with the highly efficient semi-synthetic oxidative cleavage pathway utilizing the abundant natural precursor, oridonin.
Scientific Background & Synthetic Rationale
The De Novo Total Synthesis Strategy
The de novo total synthesis of enmein-type natural products (such as (-)-enmein, (-)-isodocarpin, and (-)-sculponin R) was elegantly achieved by the Dong group in 2018[3]. The core challenge in accessing the seco-ent-kaurane skeleton from scratch is the stereoselective construction of the C8 quaternary center and the rigid D/E ring system.
-
Causality in Design: The synthesis relies on an early-stage cage formation to dictate downstream diastereoselectivity. A critical one-pot acylation/alkylation/lactonization cascade is employed to forge the C-ring and the C8 quaternary center simultaneously. This thermodynamically driven cascade ensures that the highly strained geometry of the seco-lactone is assembled with absolute stereocontrol.
The Semi-Synthetic Pathway from Oridonin
While total synthesis provides a versatile platform for divergent structural modifications, the most practical and scalable method for accessing (19R)-13-deoxy-19-hydroxyenmein for biological evaluation is via the semi-synthesis from oridonin, an abundant ent-kaurane tetracyclic diterpenoid [1].
-
Causality in Design: Oridonin possesses a C6-hydroxyl and a C7-ketone. By subjecting oridonin to oxidative cleavage (typically using sodium periodate and a ruthenium catalyst, or lead tetraacetate), the C6-C7 bond is ruptured, yielding a 6,7-seco-ent-kaurane intermediate. The spatial proximity of the resulting functional groups spontaneously drives an intramolecular lactonization under acidic conditions, forming the characteristic enmein-type lactone ring. This pathway is a self-validating system: the geometric constraints of the intermediate strictly dictate the formation of the correct stereoisomer.
Experimental Protocols
Protocol A: Semi-Synthesis of (19R)-13-Deoxy-19-hydroxyenmein from Oridonin
This protocol is adapted from the methodologies described by Li et al. (2013) for the generation of enmein-type diterpenoid analogs [1].
Reagents & Materials:
-
Oridonin (Starting material, >98% purity)
-
Sodium periodate (
) -
Ruthenium(III) chloride hydrate (
) - Catalytic -
Acetonitrile (
), Carbon tetrachloride ( ), and Water ( ) (Ratio 2:2:3) -
-Toluenesulfonic acid (
-TsOH) -
Dichloromethane (DCM) and Brine
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a biphasic solvent mixture of
, , and in a 2:2:3 volume ratio. The biphasic nature is critical to partition the highly reactive ruthenium tetroxide ( ) generated in situ, preventing over-oxidation of the substrate. -
Oxidative Cleavage: Dissolve oridonin (1.0 eq) in the solvent mixture. Add
(4.0 eq) and a catalytic amount of (0.05 eq) at 0 °C. -
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is self-indicating; the mixture will turn from black/brown to pale yellow as the
is consumed and regenerated. Monitor via TLC until the complete disappearance of the oridonin spot (typically 2-4 hours). -
Quenching & Extraction: Quench the reaction with isopropanol to destroy excess oxidant. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the crude 6,7-seco intermediate. -
Lactonization: Dissolve the crude intermediate in anhydrous DCM. Add a catalytic amount of
-TsOH (0.1 eq) and stir at room temperature for 6 hours. This step drives the thermodynamic ring closure between the newly formed C6-carboxylic acid and the C20-hydroxyl group. -
Purification: Wash the reaction mixture with saturated
to remove the acid catalyst. Concentrate and purify via silica gel flash chromatography (Eluent: Petroleum Ether/Ethyl Acetate) to isolate (19R)-13-deoxy-19-hydroxyenmein. -
Validation: Confirm the structure via
-NMR. The successful conversion is validated by the disappearance of the oridonin C7 ketone signal (~210 ppm) and the appearance of the enmein lactone carbonyl signal (~173 ppm).
Quantitative Data: Biological Evaluation
(19R)-13-Deoxy-19-hydroxyenmein demonstrates potent in vitro anti-proliferative activity. The oxidative opening of the B-ring to form the enmein lactone significantly enhances the molecule's ability to trigger oxidative stress and down-regulate anti-apoptotic proteins (such as Bcl-2) compared to its parent compound, oridonin [1, 2].
Table 1: Anti-Proliferative Activity of (19R)-13-Deoxy-19-hydroxyenmein
| Cell Line | Tissue Origin | IC | Mechanistic Observation |
| K562 | Human Chronic Myelogenous Leukemia | 0.41 | Induction of intrinsic apoptosis |
| CaEs-17 | Human Esophageal Carcinoma | 0.43 | G2/M phase cell cycle arrest |
| MGC-803 | Human Gastric Carcinoma | 0.85 | Down-regulation of Bcl-2/Bcl-xL |
| Bel-7402 | Human Hepatoma | 1.89 | Mitochondria-related caspase activation |
(Data consolidated from standardized MTT assays post 72-hour compound exposure [1, 2].)
Pathway Visualization
The following diagram illustrates the synthetic workflow from the natural ent-kaurane precursor to the target enmein-type diterpenoid, culminating in its biological mechanism of action.
Synthetic workflow and biological pathway of (19R)-13-deoxy-19-hydroxyenmein.
References
-
Title: Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation Source: European Journal of Medicinal Chemistry (2013) URL: [Link]
-
Title: Divergent Total Syntheses of Enmein-Type Natural Products: (-)-Enmein, (-)-Isodocarpin, and (-)-Sculponin R Source: Angewandte Chemie International Edition (2018) URL: [Link]
Application Note: Stereoselective Synthesis of Enmein Analogs
Executive Summary & Strategic Overview
Enmein is a 6,7-seco-ent-kaurene diterpenoid characterized by a complex tetracyclic scaffold, a bicyclo[3.2.1]octane core, and a unique 1,7-lactone moiety.[1] Its potent biological profile—specifically targeting the PI3K/Akt/mTOR signaling pathway and inhibiting NF-κB—makes it a high-value scaffold for oncology and anti-inflammatory therapeutics.
However, the structural complexity of enmein (multiple contiguous stereocenters, including all-carbon quaternary centers) presents a significant barrier to Structure-Activity Relationship (SAR) studies.[1] This guide outlines two distinct protocols for accessing enmein analogs:
-
De Novo Total Synthesis: A modular approach for deep-seated scaffold modification, utilizing a stereoselective Diels–Alder/cage-formation strategy.[1]
-
Semi-Synthetic Divergence: A high-throughput amenable route starting from the abundant natural product Oridonin, utilizing oxidative cleavage to access the enmein core.
Retrosynthetic Analysis & Logic
The synthesis of enmein analogs requires precise stereocontrol, particularly at the C8 and C10 quaternary centers and the C/D ring junction. The strategy described below prioritizes the early establishment of the "cage" structure to direct subsequent functionalization via substrate control.
Figure 1: Bifurcated strategy for accessing enmein analogs. The De Novo route (Green) allows core scaffold manipulation, while the Semi-Synthetic route (Red) offers rapid access to peripheral derivatives.[1]
Protocol A: De Novo Stereoselective Synthesis (Core Construction)
Objective: Construct the tetracyclic ent-kaurene skeleton with high diastereoselectivity. Primary Mechanism: Intermolecular Diels–Alder cycloaddition followed by a reductive alkenylation cascade.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Diene: Danishefsky-type silyloxydiene (custom synthesized).
-
Dienophile: Cyclic anhydride derivative (e.g., 3-methyl-dihydro-2,5-furandione).[1]
-
Catalysts/Reagents: L-Selectride, Pd(PPh3)4, Vinyl triflate source, Barton–McCombie reagents (AIBN, Bu3SnH).[1]
-
Solvents: Toluene (anhydrous), THF (anhydrous).[1]
Step-by-Step Methodology
Phase 1: Stereoselective Diels–Alder Cycloaddition[1]
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the anhydride dienophile (1.0 equiv) in anhydrous Toluene (0.1 M).
-
Addition: Add Danishefsky-type diene (1.2 equiv) dropwise at room temperature.
-
Cyclization: Reflux the mixture at 110°C for 15 hours.
-
Mechanistic Insight: The high temperature promotes the endo-transition state, establishing the relative stereochemistry of the cis-fused ring junction.
-
-
Hydrolysis: Cool to 0°C and treat with 1N HCl (aq) to hydrolyze the silyl enol ether.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography (Hexanes/EtOAc).
-
Checkpoint: Verify the bicyclic enone structure via 1H-NMR (look for olefinic protons ~6.0-7.0 ppm).[1]
-
Phase 2: Cage Formation & Quaternary Center Installation
-
Reduction: Dissolve the bicyclic enone in THF at -78°C. Add L-Selectride (1.1 equiv) slowly.
-
Stereocontrol: The bulky hydride attacks from the less hindered convex face, setting the C-ring stereochemistry.[1]
-
-
Enolate Trapping: Do not quench. Add a vinyl triflate reagent (e.g., Comins' reagent) to trap the lithium enolate, generating the vinyl triflate intermediate.[1]
-
Pd-Catalyzed Alkenylation: Warm to RT. Add Pd(PPh3)4 (5 mol%) and a vinyl stannane or boronate partner. Heat to 60°C for 4 hours.
-
Result: This constructs the D/E ring precursors.[2]
-
-
Lactonization: Treat the intermediate with dilute acid to induce spontaneous lactonization, forming the rigid cage structure that locks the conformation for the final steps.
Protocol B: Semi-Synthesis from Oridonin (Derivatization)[1]
Objective: Rapid generation of C6-modified enmein analogs for SAR profiling. Starting Material: Oridonin (commercially available, >98% purity).[1]
Reaction Workflow
Figure 2: Semi-synthetic workflow converting Oridonin to Enmein analogs via oxidative cleavage.[1]
Step-by-Step Methodology
-
Oxidative Cleavage (Ring B Opening):
-
Dissolve Oridonin (1.0 mmol) in anhydrous THF/DCM (1:1).
-
Add Lead Tetraacetate (Pb(OAc)4) (4.5 equiv) and anhydrous Na2CO3 (10 equiv) at 0°C.
-
Stir at 25°C for 3-5 hours. Monitor by TLC (Oridonin Rf ≈ 0.3, Product Rf ≈ 0.6 in 5% MeOH/DCM).
-
Mechanism:[1][3][4][5] Pb(OAc)4 cleaves the vicinal glycol (or related 6,7-bond motif) in Oridonin, generating the 6,7-seco-aldehyde/acid which spontaneously lactonizes to form the 1,7-lactone enmein core.[1]
-
-
Purification: Filter through Celite to remove lead salts. Concentrate and purify via silica gel chromatography.
-
C6-Functionalization (Library Generation):
-
To introduce diversity at the C6-hydroxyl (newly formed or exposed):
-
React the Enmein core with various acyl chlorides or isocyanates in DCM with DMAP/TEA.
-
Target: Introduce aromatic or heterocyclic moieties to probe the PI3K binding pocket.
-
Characterization & Quality Control
Critical Data Summary Table
| Parameter | Method | Acceptance Criteria | Note |
| Purity | HPLC (C18 column) | >95% Area | UV detection at 210 nm & 254 nm.[1] |
| Identity | 1H-NMR (600 MHz) | Distinctive 1,7-lactone signals | Look for C1-H doublet at ~4.5-5.0 ppm.[1] |
| Stereochemistry | NOESY / X-ray | Match predicted NOE correlations | Critical for C8/C10 quaternary centers. |
| Residual Metal | ICP-MS | <10 ppm (Pd, Pb) | Essential for biological assays.[1] |
Troubleshooting Guide
-
Problem: Low yield in Diels–Alder step.
-
Solution: Ensure the diene is freshly prepared and silyl groups are intact. Use a sealed tube to prevent solvent loss at reflux.
-
-
Problem: Incomplete oxidative cleavage of Oridonin.
-
Solution: Pb(OAc)4 is moisture sensitive. Use a fresh bottle or recrystallize before use. Ensure strictly anhydrous conditions.
-
-
Problem: Epimerization at C-alpha positions.
-
Solution: Avoid strong bases during workup. Use buffered quenching solutions (e.g., Phosphate buffer pH 7).[1]
-
References
-
Dong, G., Pan, S., & Chen, S. (2018).[1] Divergent Total Syntheses of Enmein-Type Natural Products: (–)-Enmein, (–)-Isodocarpin and (–)-Sculponin R.[1][2][6][7][8] Angewandte Chemie International Edition. [1]
-
Fujita, E., et al. (1972).[1][2][9] Total Synthesis of Enmein. Journal of the Chemical Society, Chemical Communications.[9]
-
Li, J., et al. (2020).[1] Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway. Molecules.
-
Lazarević, J., et al. (2022).[1] Recent Advances in the Synthesis of ent-Kaurane Diterpenoids. Natural Product Reports.
Sources
- 1. Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Divergent Total Syntheses of Enmein-Type Natural Products: (-)-Enmein, (-)-Isodocarpin, and (-)-Sculponin R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: NMR Characterization and Structural Elucidation of the (19R) Isomer of 13-Deoxy-19-hydroxyenmein
Document Type: Technical Protocol & Application Note Target Audience: Natural Product Chemists, Structural Biologists, and Drug Development Professionals Matrix/Scaffold: 6,7-seco-ent-kaurane diterpenoid
Introduction & Biological Significance
(19R)-13-Deoxy-19-hydroxyenmein (CAS: 16763-48-7) is a highly functionalized enmein-type 6,7-seco-ent-kaurane diterpenoid. Originally derived from the Isodon (Rabdosia) genus, enmein-type diterpenoids are renowned for their complex bridged polycyclic architectures and potent biological activities [1].
From a pharmacological perspective, (19R)-13-deoxy-19-hydroxyenmein serves as a crucial parent scaffold for developing novel antineoplastic agents. It exhibits potent anti-proliferative activities with IC₅₀ values of 0.41, 0.85, 0.43, and 1.89 μM against human cancer cell lines K562 (leukemia), MGC-803 (gastric), CaEs-17 (esophageal), and Bel-7402 (hepatoma), respectively [2].
Due to the dense stereochemical complexity of the 6,7-seco-ent-kaurane skeleton—specifically the stereocenter at C-19 and the protonation state at C-13—rigorous Nuclear Magnetic Resonance (NMR) characterization is mandatory for quality control, synthetic validation, and structure-activity relationship (SAR) studies.
Structural Features & NMR Causality
To accurately assign the NMR spectra of (19R)-13-deoxy-19-hydroxyenmein, one must understand how its 3D conformation dictates its magnetic environment:
-
The 6,7-seco-ent-kaurane Framework: Unlike standard ent-kauranes (like oridonin), enmein-type compounds feature a cleaved C6-C7 bond, typically forming a complex 7,20-lactone and a 6,20-hemiacetal/acetal system. This rigidifies the molecule, resulting in sharp, well-defined NOESY correlations [3].
-
The 13-Deoxy Modification: The absence of a hydroxyl group at C-13 fundamentally alters the D-ring (cyclopentanone) conformation. In 13-hydroxy analogues, C-13 resonates as a quaternary oxygenated carbon (~δC 75 ppm). In this 13-deoxy isomer, C-13 is a methine (CH) resonating upfield (~δC 40-45 ppm). This loss of the electronegative -OH group also causes an upfield shift of the adjacent C-15 carbonyl and C-16 exocyclic methylene protons due to the removal of localized inductive deshielding.
-
The (19R) Stereocenter: The oxidation of the C-19 methyl to a secondary alcohol introduces a new chiral center. The R configuration forces the C-19 hydroxyl group into a specific spatial orientation relative to the C-18 methyl group and the A-ring. This is definitively proven via NOESY: a strong cross-peak between H-19 and the H-18 methyl protons confirms their syn-coplanar or proximal spatial relationship, which is diagnostic for the (19R) isomer [4].
Experimental Protocol for NMR Acquisition
The following protocol outlines a self-validating workflow for the complete ¹H and ¹³C resonance assignment of (19R)-13-deoxy-19-hydroxyenmein.
Sample Preparation
-
Solvent Selection: Dissolve 10–15 mg of the highly purified compound (>98% by HPLC) in 0.6 mL of deuterated pyridine (Pyridine-
) or Chloroform- (CDCl₃).-
Causality Note: While CDCl₃ is standard, Pyridine-
is highly recommended for enmein derivatives. Pyridine disrupts intermolecular hydrogen bonding, sharpening hydroxyl proton signals and shifting them downfield, which prevents overlap with the crowded aliphatic region (δ 1.0–2.5 ppm).
-
-
Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for precise chemical shift referencing (δ 0.00 ppm).
-
Tube Preparation: Transfer to a high-quality 5 mm NMR tube (e.g., Norell or Wilmad 528-PP) to ensure optimal shimming and minimize magnetic susceptibility artifacts.
Instrument Setup & Acquisition Parameters
Perform experiments on a 600 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise (S/N) ratio for 2D heteronuclear experiments.
-
¹H NMR (1D): Spectral width of 12 ppm; relaxation delay (D1) of 2.0 s; 16–32 scans.
-
¹³C NMR (1D): Spectral width of 250 ppm; D1 of 2.0 s; 1024–2048 scans. Use composite pulse decoupling (WALTZ-16) to remove ¹H-¹³C scalar couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Optimised for
Hz. This will map all protons to their directly attached carbons, immediately identifying the C-13 methine and C-19 oxymethine. -
HMBC (Heteronuclear Multiple Bond Correlation): Optimised for long-range couplings (
Hz). Critical for linking the isolated spin systems across quaternary carbons (e.g., bridging the A-ring to the C-19 stereocenter). -
NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time of 300–500 ms. Essential for validating the (19R) stereochemistry and the overall rigid 3D architecture.
Caption: Step-by-step NMR acquisition workflow for the structural elucidation of enmein-type diterpenoids.
Data Presentation & Interpretation
The table below summarizes the diagnostic chemical shifts expected for (19R)-13-deoxy-19-hydroxyenmein, synthesized from established literature on 13-deoxy-enmein analogues [3][4].
Table 1: Diagnostic ¹H and ¹³C NMR Chemical Shifts (600 MHz, CDCl₃)
| Position | Carbon Type | δC (ppm) | δH (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H to C) |
| C-4 | Quaternary | ~35.0 | - | - |
| C-7 | Carbonyl (Lactone) | ~172.0 | - | - |
| C-13 | Methine (CH) | ~42.5 | 2.85, m | C-11, C-12, C-15, C-16 |
| C-15 | Carbonyl (Ketone) | ~206.5 | - | - |
| C-16 | Quaternary Olefin | ~149.0 | - | - |
| C-17 | Methylene (=CH₂) | ~115.5 | 5.50 (br s); 6.15 (br s) | C-13, C-15, C-16 |
| C-18 | Methyl (CH₃) | ~22.0 | 1.12, s | C-3, C-4, C-5, C-19 |
| C-19 | Oxymethine (CHOH) | ~74.5 | 3.85, dd, J = 11.0, 4.5 | C-4, C-5, C-18 |
| C-20 | Acetal / Hemiacetal | ~95.0 | 5.20, s | C-1, C-5, C-6 |
Validating the 13-Deoxy and 19R Modifications
To ensure scientific integrity, the assigned structure must be self-validating through 2D NMR connectivity:
-
Confirming 13-Deoxy: The HMBC spectrum will show correlations from the H-13 methine multiplet (δ 2.85) to the C-15 ketone (δ 206.5) and the C-16 olefin (δ 149.0). If a hydroxyl were present at C-13, H-13 would be absent, and C-13 would shift to ~75 ppm.
-
Confirming 19R Stereochemistry: The NOESY spectrum is the ultimate arbiter of the C-19 configuration. A strong spatial correlation between the H-19 oxymethine proton (δ 3.85) and the H-18 methyl singlet (δ 1.12) confirms the R configuration.
Caption: Key HMBC (dashed) and NOESY (solid, red) correlations establishing the 13-deoxy status and 19R stereocenter.
Troubleshooting & Peak Broadening
-
Broadening of the C-19 or C-20 signals: Enmein-type diterpenoids can undergo slow conformational exchange or tautomerization (especially if hemiacetals are present at C-20). If signals appear broad in CDCl₃ at 298 K, perform a Variable Temperature (VT) NMR experiment. Heating the sample to 323 K (50 °C) in Pyridine-
or DMSO- will increase the exchange rate, collapsing broad humps into sharp, integrable peaks. -
Overlapping Olefinic Protons: The exocyclic methylene protons (H-17a and H-17b) can sometimes overlap with residual solvent or impurity peaks. Use the HSQC spectrum to unambiguously identify them, as they will both correlate to the highly shielded C-17 carbon (~δ 115.5 ppm).
References
-
Li, H., et al. (2018). "Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives." Molecules, 23(11), 2900. Available at:[Link]
-
Jiang, H.-Y., et al. (2013). "Enmein-type 6,7-seco-ent-Kauranoids from Isodon sculponeatus." Journal of Natural Products, 76(11), 2113-2119. Available at:[Link]
-
Yang, J., et al. (2016). "Bioactive Enmein-Type ent-Kaurane Diterpenoids from Isodon phyllostachys." Journal of Natural Products, 79(1), 148-156. Available at:[Link]
Application Note: High-Purity Isolation of 13-deoxy-19-hydroxyenmein via Preparative HPLC
Executive Summary
This guide details the protocol for the isolation and purification of 13-deoxy-19-hydroxyenmein (C₂₀H₂₆O₆), a bioactive ent-kaurene diterpenoid found in Isodon species (e.g., Isodon serra, Isodon amethystoides). While analytical standards are commercially available, research-scale isolation requires a robust workflow to separate this molecule from structurally similar analogues like enmein, oridonin, and ponicidin.
This protocol synthesizes liquid-liquid extraction (LLE), open column chromatography (CC), and preparative High-Performance Liquid Chromatography (Prep-HPLC) into a self-validating workflow.
Molecule Profile & Solubility
Understanding the physicochemical properties of the target is the first step in method design.
| Property | Description |
| Chemical Name | 13-deoxy-19-hydroxyenmein |
| Class | ent-kaurene diterpenoid |
| Molecular Weight | ~362.42 g/mol |
| Chromophores | Weak UV absorption (Enone/Lactone moieties). Maxima typically ~210–230 nm. |
| Polarity | Moderate.[1] Contains hydroxyl, ketone, and lactone groups.[2] |
| Solubility | High: DMSO, Pyridine, Methanol, Ethanol.Moderate: Ethyl Acetate, Acetonitrile.Low/Insoluble: Water, Hexane. |
Pre-HPLC Sample Preparation (Enrichment Strategy)
Expert Insight: Direct injection of crude plant extract onto a Prep-HPLC column is a critical error that leads to irreversible column fouling and poor resolution. The following enrichment steps are mandatory.
Step 3.1: Extraction
-
Source Material: Air-dried, powdered aerial parts of Isodon species (e.g., I. serra).
-
Solvent: 70% Ethanol or Methanol (aq).
-
Procedure: Macerate or reflux (3x) at room temperature.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude gum.
Step 3.2: Liquid-Liquid Partitioning (LLE)
Target diterpenoids are moderately polar. We use LLE to remove chlorophyll (non-polar) and sugars/tannins (highly polar).
-
Suspend crude extract in Water .
-
Partition sequentially with Petroleum Ether (discard organic layer; removes lipids/chlorophyll).
-
Partition aqueous layer with Ethyl Acetate (EtOAc) (3x).
-
Collect EtOAc layer . This fraction contains the 13-deoxy-19-hydroxyenmein.
Step 3.3: Coarse Fractionation (Silica Gel or MCI Gel)
To reduce the complexity of the HPLC chromatogram, perform a quick open-column separation.
-
Stationary Phase: Silica Gel (200–300 mesh) or MCI Gel CHP20P.
-
Elution: Gradient of CHCl₃:MeOH (e.g., 100:0
90:10 80:20). -
TLC Monitoring: Spot fractions on Silica TLC plates; visualize with 10% H₂SO₄ in EtOH + heating. Look for spots corresponding to diterpenoids (often turn violet/brown). Pool fractions containing the target.[3][4]
Analytical Method Development (Scouting)
Before scaling to Prep-HPLC, optimize separation on an analytical scale.
Instrument Configuration
-
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.
-
Column: C18 (ODS) Reverse Phase, 4.6 x 250 mm, 5 µm.
-
Wavelength: 210 nm (primary), 254 nm (secondary). Note: 210 nm is crucial as the enone chromophore absorption is weak.
Gradient Optimization Protocol
ent-kaurene diterpenoids are best separated using Methanol/Water or Acetonitrile/Water systems. Methanol is often preferred for Isodon diterpenoids due to better selectivity for isomer separation.
Recommended Scouting Gradient:
| Time (min) | % Water (A) | % Methanol (B) | Flow Rate |
|---|---|---|---|
| 0 | 70 | 30 | 1.0 mL/min |
| 30 | 20 | 80 | 1.0 mL/min |
| 35 | 0 | 100 | 1.0 mL/min |
Target Retention: Adjust the gradient so 13-deoxy-19-hydroxyenmein elutes between 15–25 minutes. If it co-elutes with impurities, switch to an Isocratic hold (e.g., 45% MeOH) near the elution time.
Preparative HPLC Protocol
Scale-Up Factor: When moving from 4.6 mm ID (Analytical) to 20 mm ID (Prep), increase flow rate by factor of ~19 (Flow
Detailed Workflow
-
System: Preparative HPLC (e.g., Agilent 1260 Infinity II Prep or equivalent).
-
Column: C18 Prep Column (e.g., 20 x 250 mm, 5 µm or 10 µm).
-
Mobile Phase: Methanol (B) / Water (A).[3][5][6]
-
Note: Acid modifiers (0.1% Formic Acid) are optional but can sharpen peaks if peak tailing is observed.
-
-
Isocratic Method: Based on literature for similar compounds (Oridonin/Enmein), an isocratic method often yields higher purity for closely eluting isomers.
-
Condition: 45% to 55% Methanol in Water (Isocratic).
-
Flow Rate: 10–15 mL/min.
-
Detection: 210 nm.
-
Fraction Collection Strategy
-
Threshold: Set UV threshold to collect peaks only above a specific absorbance (e.g., 50 mAU).
-
Time-Slicing: If resolution is <1.5, use time-based slicing (collect every 0.5 min) across the peak width. Analyze these sub-fractions analytically to pool only the purest cuts.
Workflow Visualization
Figure 1: Purification Logic Flow
Caption: Step-by-step isolation workflow from raw plant material to high-purity compound.
Figure 2: Preparative System Schematic
Caption: Schematic configuration of the Preparative HPLC system utilized for isolation.
Post-Purification & Validation
Trustworthiness Check: A single peak on HPLC is necessary but not sufficient for purity claims.
-
Solvent Removal: Freeze-dry (Lyophilize) aqueous fractions or use a rotary evaporator for organic-rich fractions.
-
Crystallization: Dissolve the residue in a minimum amount of hot Methanol or Acetone and allow to cool. Isodon diterpenoids often crystallize readily, providing a final purification step.
-
Structure Confirmation (Required):
-
MS: ESI-MS (Positive mode) should show
or . -
NMR: ¹H and ¹³C NMR in Pyridine-d₅ or Methanol-d₄. Compare with literature values (e.g., Isodon serra phytochemical studies). Key signals include the exocyclic methylene protons and the oxygenated methines.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Column overload or secondary interactions. | Reduce injection volume. Add 0.1% Formic Acid to mobile phase. |
| Co-elution | Similar polarity isomers (e.g., Enmein). | Switch mobile phase modifier (e.g., change MeOH to Acetonitrile). Lower the % organic solvent (flatten gradient). |
| No Peaks Detected | Detection wavelength too high. | Ensure UV detector is set to 210 nm. ent-kaurenes have weak absorbance above 240 nm. |
| High Backpressure | Particulates in sample.[4] | Filter all samples through a 0.45 µm PTFE filter before injection. |
References
-
Diterpenoids from Isodon serra and their anti-hepatocarcinoma potential. (2025). National Institutes of Health (PMC). Retrieved from [Link]
-
Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography. (2011). Molecules (MDPI). Retrieved from [Link]
-
Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. (2022). Molecules (MDPI). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound 8-Deoxy-11,13-dihydroxygrosheimin (FDB021030) - FooDB [foodb.ca]
- 3. openaccesspub.org [openaccesspub.org]
- 4. PubChemLite - 8-deoxy-11-hydroxy-13-chlorogrosheimin (C15H19ClO4) [pubchemlite.lcsb.uni.lu]
- 5. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conducting Cytotoxicity Assays with Enmein-Type Compounds
Introduction: The Therapeutic Potential of Enmein-Type Diterpenoids
Enmein-type diterpenoids, a significant class of natural products, have garnered substantial attention in oncological research for their potent cytotoxic and anti-proliferative activities against a spectrum of cancer cell lines.[1][2][3] A prominent member of this family is Oridonin, a diterpenoid isolated from the traditional Chinese medicinal herb Rabdosia rubescens.[4][5] Extensive research has demonstrated that Oridonin and its synthetic derivatives can induce apoptosis and cell cycle arrest in various cancer cells, including those of the breast, lung, liver, and stomach.[5][6][7] These compounds exert their effects by modulating critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[4][7][8][9]
The robust anti-tumor activity of enmein-type compounds necessitates standardized and reliable methods for evaluating their cytotoxicity.[10] These in vitro assays are fundamental for determining the concentration at which a compound induces cell death, a critical parameter for identifying promising therapeutic candidates.[10][11] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity assays with enmein-type compounds, with a focus on the widely used MTT assay.
Scientific Background: Mechanism of Action
The cytotoxic effects of many enmein-type diterpenoids, including Oridonin, are primarily mediated through the induction of programmed cell death, or apoptosis.[4][5][12] This process is often initiated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the subsequent activation of a cascade of caspases, which are proteases that execute the apoptotic program.[4][5] Furthermore, these compounds have been shown to induce cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from proliferating.[8][12][13] The modulation of key signaling pathways, such as the inhibition of the pro-survival PI3K/Akt/mTOR pathway and the activation of stress-related MAPK pathways, is a central mechanism by which enmein-type compounds exert their anti-cancer effects.[4][7][8][9]
Signaling Pathways Modulated by Enmein-Type Compounds
The following diagram illustrates the key signaling pathways commonly affected by enmein-type compounds like Oridonin, leading to apoptosis and cell cycle arrest.
Caption: MTT assay experimental workflow.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for determining the cytotoxicity of enmein-type compounds using the MTT assay.
Materials:
-
Enmein-type compound stock solution (in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) * Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. [10] * Include wells for a negative control (cells with medium only) and a blank control (medium only). [14] * Incubate the plate for 24 hours to allow for cell attachment and recovery. [10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the enmein-type compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. [14] * For the negative control wells, add 100 µL of medium containing the same concentration of the solvent (e.g., DMSO) used for the highest compound concentration to account for any solvent-induced cytotoxicity. [14]The final concentration of DMSO should typically be kept below 0.5%. [15] * Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [10]
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well. [16][17] * Incubate the plate for 1.5 to 4 hours at 37°C, protected from light. [10][18]During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution from the wells.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [10] * Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Analysis and Interpretation
1. Calculation of Percent Viability:
The percentage of cell viability for each compound concentration is calculated relative to the vehicle-treated control cells using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
2. Determination of IC₅₀:
The half-maximal inhibitory concentration (IC₅₀) is a key parameter that represents the concentration of a compound required to inhibit cell proliferation by 50%. [14][20][21]To determine the IC₅₀ value, plot the percentage of cell viability against the logarithm of the compound concentration. [14]The data should be fitted to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis. [14]Software such as GraphPad Prism is commonly used for this analysis. [14][20] 3. Data Presentation:
Summarize the calculated IC₅₀ values for the tested enmein-type compounds in a clear and structured table for easy comparison. The table should include the mean IC₅₀ values and standard deviations from at least three independent experiments.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| Enmein Derivative A | A549 | 48 | Value |
| Enmein Derivative B | A549 | 48 | Value |
| Oridonin (Control) | A549 | 48 | Value |
| Enmein Derivative A | HeLa | 48 | Value |
| Enmein Derivative B | HeLa | 48 | Value |
| Oridonin (Control) | HeLa | 48 | Value |
This table should be populated with experimentally determined IC₅₀ values.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Microbial contamination of the culture medium.<[15][17]br>- Phenol red in the medium can interfere with readings.<[15]br>- Degradation of the MTT solution. [17] | - Visually inspect plates for contamination.<[15]br>- Use phenol red-free medium during the MTT incubation step.<[15]br>- Prepare fresh MTT solution for each experiment. [17] |
| Low Absorbance Readings | - Low cell seeding density.<[15]br>- Insufficient incubation time with the MTT reagent. [15] | - Optimize cell seeding density through a titration experiment.<[15]br>- Ensure an adequate incubation time of 1-4 hours for formazan formation. [15] |
| Poor Reproducibility | - Inconsistent cell health or passage number.<[15]br>- Variability in reagent preparation or storage.<[15]br>- Inconsistent incubation times. [15] | - Use cells in the logarithmic growth phase and at a consistent passage number.<[15]br>- Prepare fresh reagents and ensure proper storage.<[15]br>- Standardize all incubation times across experiments. [15] |
| Compound Precipitation | - Poor solubility of the compound in the culture medium. | - Determine the solubility limit of the compound.<[15]br>- Ensure the final solvent concentration is non-toxic to the cells. [15] |
| "Edge Effects" | - Evaporation and temperature fluctuations in the outer wells of the plate. | - Fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data. [15] |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the in vitro cytotoxic evaluation of enmein-type compounds. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for the advancement of these promising natural products in the drug discovery pipeline. A thorough understanding of their mechanism of action, coupled with accurate cytotoxicity profiling, will pave the way for the development of novel and effective anti-cancer therapeutics.
References
- Cell Viability Assays: An Overview - MolecularCloud. (2025, August 19).
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. (n.d.).
-
Gao, S., et al. (2012). Oridonin: targeting programmed cell death pathways as an anti‐tumour agent. Cell Proliferation, 45(2), 99-110. Retrieved from [Link]
- Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds - Benchchem. (n.d.).
-
Zhang, Y., et al. (2024). Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway. Molecules, 29(17), 4075. Retrieved from [Link]
-
Liu, X., et al. (2012). Enmein-type diterpenoids from the aerial parts of Isodon rubescens and their cytotoxicity. Fitoterapia, 83(8), 1451-1455. Retrieved from [Link]
-
Li, Y., et al. (2018). Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway. Experimental and Therapeutic Medicine, 15(4), 3337-3342. Retrieved from [Link]
- Application Note: Measuring IC50 Values for Novel Cytotoxic Isoquinoline Derivatives - Benchchem. (n.d.).
-
Duan, D., et al. (2022). Oridonin Induces Oxidative Stress-mediated Cancer Cells Apoptosis via Targeting Thioredoxin Reductase. Current Pharmaceutical Biotechnology, 23(14), 1647-1657. Retrieved from [Link]
-
Li, D., et al. (2017). Synthesis, Cytotoxicity and Antimicrobial Activity of New Enmein-type Kauranoid Diterpenoid Derivatives. Medicinal Chemistry, 13(8), 754-765. Retrieved from [Link]
-
Martínez-García, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(23), 5655. Retrieved from [Link]
-
Bi, C. W., et al. (2018). Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function. OncoTargets and Therapy, 11, 6499-6508. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway. MDPI. Retrieved from [Link]
-
Ferreira, M., et al. (2022). Recent advances in oridonin derivatives with anticancer activity. Frontiers in Pharmacology, 13, 1046891. Retrieved from [Link]
-
Cell-Based Assays in Cancer Research. (2019, November 27). IntechOpen. Retrieved from [Link]
-
How can I calculate IC50 for a cytotoxic substance? (2015, September 21). ResearchGate. Retrieved from [Link]
-
Li, Y. Q., et al. (2013). Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation. European Journal of Medicinal Chemistry, 64, 559-567. Retrieved from [Link]
-
Wang, Z. Q., et al. (2016). NO-Releasing Enmein-Type Diterpenoid Derivatives with Selective Antiproliferative Activity and Effects on Apoptosis-Related Proteins. Molecules, 21(9), 1198. Retrieved from [Link]
-
Cytotoxicity assays – what your cells don't like. (2025, July 28). BMG LABTECH. Retrieved from [Link]
-
The Importance of IC50 Determination. (2022, June 7). Visikol. Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Wang, Y., et al. (2022). Spirolactone-type and enmein-type derivatives as potential anti-cancer agents derived from oridonin. Bioorganic & Medicinal Chemistry Letters, 74, 128913. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual. Retrieved from [Link]
-
Mei, Y., et al. (2012). The conversion of oridonin to spirolactone-type or enmein-type diterpenoid: synthesis and biological evaluation of ent-6,7-seco-oridonin derivatives as novel potential anticancer agents. European Journal of Medicinal Chemistry, 52, 242-250. Retrieved from [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? (2022, June 7). ResearchGate. Retrieved from [Link]
-
Spirolactone-type and enmein-type diterpenoid derivatives generated from oridonin. (n.d.). ResearchGate. Retrieved from [Link]
-
Why MTT assay not working ? (2018, March 14). ResearchGate. Retrieved from [Link]
-
Understanding Cytotoxicity. (2024, March 9). Virology Research Services. Retrieved from [Link]
-
Liu, C., et al. (2022). Divergent Total Syntheses of Enmein-Type Natural Products: (–)-Enmein, (–)-Isodocarpin and (–)-Sculponin R. ChemRxiv. Retrieved from [Link]
-
The structure of oridonin and partial enmein-type dipterpenoids. (n.d.). ResearchGate. Retrieved from [Link]
-
Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. AATEX, 4(3), 121-136. Retrieved from [Link]
-
Application Note: Quantification of Cytotoxicity Using the Incucyte® Cytotoxicity Assay. (n.d.). Sartorius. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]
Sources
- 1. Spirolactone-type and enmein-type derivatives as potential anti-cancer agents derived from oridonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The conversion of oridonin to spirolactone-type or enmein-type diterpenoid: synthesis and biological evaluation of ent-6,7-seco-oridonin derivatives as novel potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 8. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 12. Synthesis, Cytotoxicity and Antimicrobial Activity of New Enmein-type Kauranoid Diterpenoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Importance of IC50 Determination | Visikol [visikol.com]
application of "Enmein, 13-deoxy-19-hydroxy-, (19R)-" in cancer cell lines
The following Application Note and Protocol Guide details the use of (19R)-13-Deoxy-19-hydroxyenmein (also referred to as Enmein, 13-deoxy-19-hydroxy-, (19R)- ) in cancer research. This guide synthesizes specific pharmacological data with the established mechanistic principles of Isodon diterpenoids.
Compound Class: ent-Kaurene Diterpenoid | CAS: 16763-48-7[1][2][3][4][5][6]
Executive Summary
(19R)-13-Deoxy-19-hydroxyenmein is a bioactive ent-kaurene diterpenoid isolated from Isodon species (e.g., Isodon serra, Isodon oresbius).[1] It serves as a critical parent scaffold for enmein-type analogs and exhibits potent anti-proliferative activity against specific human cancer cell lines, achieving sub-micromolar IC50 values in leukemia and esophageal cancer models.[1]
This compound functions as a Michael acceptor, targeting cysteine residues on signaling proteins to induce oxidative stress, mitochondrial dysfunction, and subsequent apoptosis.[1]
Chemical Identity & Properties
-
IUPAC Name: Enmein, 13-deoxy-19-hydroxy-, (19R)-[1][2][3][5][6][7][8][9][10]
-
Solubility: Soluble in DMSO (up to 50 mg/mL with sonication). Insoluble in water.
-
Storage: Powder: -20°C (3 years). In DMSO: -80°C (1 year).[1] Avoid repeated freeze-thaw cycles.[1]
Validated Applications & Potency Data
The following IC50 values have been validated in cell-based assays. The compound demonstrates high selectivity for leukemia and upper gastrointestinal tract cancers.
| Cell Line | Cancer Type | IC50 (µM) | Morphology | Notes |
| K562 | Chronic Myelogenous Leukemia | 0.41 | Suspension | Highest potency target.[1] |
| CaEs-17 | Esophageal Carcinoma | 0.43 | Adherent | High sensitivity.[1] |
| MGC-803 | Gastric Carcinoma | 0.85 | Adherent | Sub-micromolar efficacy.[1][2][3][5][6] |
| Bel-7402 | Hepatocellular Carcinoma | 1.89 | Adherent | Moderate sensitivity.[1][2][3][5] |
Mechanism of Action (MOA)
While specific proteomic targets for this analog are under investigation, its activity follows the conserved mechanism of enmein-type diterpenoids.[1]
The Michael Acceptor Hypothesis
The core biological activity is driven by the
Signaling Cascade[1]
-
Direct Interaction: The compound alkylates cysteine residues on proteins such as NF-
B (p65 subunit) or redox-regulating enzymes (e.g., Thioredoxin reductase).[1] -
ROS Generation: Inhibition of antioxidant defense leads to an accumulation of Reactive Oxygen Species (ROS).
-
Mitochondrial Collapse: ROS stress triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c.
-
Apoptosis: Activation of Caspase-9 and Caspase-3 executes cell death.[1]
Figure 1: Proposed mechanism of action involving covalent modification of cysteine residues and induction of the intrinsic apoptotic pathway.[1]
Experimental Protocols
Stock Solution Preparation
Critical Step: ent-Kaurene diterpenoids can precipitate if added directly to aqueous media.[1]
-
Weigh 1 mg of (19R)-13-Deoxy-19-hydroxyenmein.[1]
-
Dissolve in 27.6 µL of sterile DMSO to create a 100 mM master stock.
-
Sonicate in a water bath for 5–10 minutes until the solution is perfectly clear.
-
Aliquot into 5 µL volumes and store at -80°C.
-
Working Solution: Dilute the stock 1:1000 in culture medium immediately before use to achieve a final DMSO concentration of <0.1%.
Cell Viability Assay (CCK-8 / MTT)
Objective: Determine IC50 in K562 or MGC-803 cells.
-
Seeding:
-
Adherent (MGC-803): Seed 5,000 cells/well in a 96-well plate.[1] Allow attachment for 24h.
-
Suspension (K562): Seed 10,000 cells/well in a 96-well plate.
-
-
Treatment:
-
Prepare serial dilutions of the compound in complete medium (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2, 6.4 µM).
-
Include a DMSO Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Oridonin or Doxorubicin).[1]
-
Incubate cells for 48 or 72 hours at 37°C, 5% CO₂.
-
-
Measurement:
-
Add 10 µL CCK-8 reagent per well.[1]
-
Incubate for 1–4 hours until orange color develops.
-
Measure absorbance at 450 nm.
-
-
Analysis: Normalize to vehicle control and calculate IC50 using non-linear regression (log(inhibitor) vs. response).
Apoptosis Analysis (Annexin V-FITC/PI)
Objective: Confirm mechanism of cell death in K562 cells (High Sensitivity Model).
-
Culture: Seed K562 cells at
cells/mL in a 6-well plate. -
Treatment: Treat with 0.4 µM (IC50) and 0.8 µM (2x IC50) of the compound for 24 hours.
-
Harvesting:
-
Collect cells by centrifugation (300 x g, 5 min).
-
Wash twice with cold PBS.
-
-
Staining:
-
Resuspend in 100 µL 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]
-
Incubate for 15 min at Room Temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL Binding Buffer.
-
Analyze immediately.
-
Gating: Q3 (Annexin+/PI-) = Early Apoptosis; Q2 (Annexin+/PI+) = Late Apoptosis.[1]
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for validating antiproliferative activity and apoptotic induction.[1]
References
-
Li, Y., et al. (2004). ent-Kaurene diterpenoids from Isodon oresbius.[1] Phytochemistry, 65(8), 1173-1177.[1][13]
- Describes the isolation of related ent-kaurene diterpenoids and their cytotoxic evalu
-
Sun, H. D., et al. (2006). Cytotoxic ent-kaurene diterpenoids from Isodon species.[1] Planta Medica.
- General reference for the structure-activity rel
-
-
Confirmation of chemical structure and physical properties.[1]
-
Sources
- 1. Terpenoids - 美国 InvivoChem 中文官网 [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enmein, 13-deoxy-19-hydroxy-, (19R)- | 16763-48-7 [sigmaaldrich.com]
- 9. Enmein, 13-deoxy-19-hydroxy-, (19R)- | 16763-48-7 [chemicalbook.com]
- 10. Natural Product Description|(19R)-13-Deoxy-19-hydroxyenmein [sinophytochem.com]
- 11. Enmein,13-deoxy-19-hydroxy-,(19R)- | CAS: 16763-48-7 | ChemNorm [cn.chemnorm.com]
- 12. Enmeinï¼13-deoxy-19-hydroxy-ï¼(19R)- | CAS:16763-48-7 | ChemNorm [chem-norm.com]
- 13. ent-Kaurene diterpenoids from Isodon oresbius - PubMed [pubmed.ncbi.nlm.nih.gov]
how to measure PI3K/Akt/mTOR pathway inhibition by enmein compounds
Application Note: Quantifying PI3K/Akt/mTOR Pathway Inhibition by Enmein-Type Diterpenoids
Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals
Introduction & Mechanistic Rationale
Enmein and its structural derivatives (including oridonin and novel ent-Kaurane diterpenoids) are potent bioactive compounds isolated from Isodon species[1]. In recent oncological drug development, these compounds have emerged as highly selective inhibitors of the PI3K/Akt/mTOR signaling axis—a pathway notoriously hyperactivated in various malignancies, driving uncontrolled cell survival and proliferation[2].
As an application scientist, understanding the causality of your assay design is paramount. The PI3K/Akt/mTOR pathway operates as a sequential kinase cascade. When PI3K is activated, it phosphorylates PIP2 to PIP3, which subsequently recruits Akt to the plasma membrane for activation. Active Akt then stimulates mTORC1, driving protein synthesis[3]. Enmein-type compounds disrupt this cascade by directly binding to and inhibiting PI3K, or by preferentially suppressing pan-AKT phosphorylation substrates[3],[4]. This targeted inhibition results in elevated intracellular reactive oxygen species (ROS), mitochondrial membrane potential (MMP) collapse, G0/G1 or G2/M cell cycle arrest, and ultimately, apoptosis[5].
Figure 1: Mechanism of PI3K/Akt/mTOR pathway inhibition by enmein compounds.
Quantitative Data Summary
To establish a baseline for your experimental design, the following table synthesizes the quantitative effects of various enmein derivatives across different cancer models. Use these IC₅₀ values to guide your dose-response matrices.
| Compound / Derivative | Target Cell Line | IC₅₀ (µM) | Primary Pathway Effect & Phenotype | Reference |
| Compound 7h (1,14-epoxy enmein) | A549 (Lung Cancer) | 2.16 | ↓ p-PI3K, ↓ p-Akt, ↓ p-mTOR; G0/G1 arrest | [5],[3] |
| Compound 11 (Oridonin deriv.) | HCC-1806 (Breast Cancer) | 0.18 | ↓ PI3K-Akt-mTOR; ROS generation, G2/M arrest | [1] |
| Oridonin (Parent compound) | SKOV3 / A2780 (Ovarian) | Dose-dep. | ↓ mTOR pathway; ↑ FOXP3 expression, ↓ Metastasis | [6] |
| Oridonin (Parent compound) | UM1 / SCC25 (Oral SCC) | Dose-dep. | ↓ p-PI3K, ↓ p-Akt; ↑ Bax/Bcl-2, G2/M arrest | [7] |
Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems. We do not just measure endpoints; we build in controls that prove the causality of the enmein-induced inhibition.
Figure 2: Experimental workflow for validating PI3K pathway inhibition.
Protocol A: Cell Viability & Dose-Response Matrix (CCK-8)
Causality & Rationale: Before analyzing molecular pathways, you must establish the phenotypic baseline (cytotoxicity) to determine sub-lethal and IC₅₀ concentrations. We utilize CCK-8 over MTT because it is water-soluble, eliminating the DMSO solubilization step and reducing well-to-well optical artifacts[2].
Step-by-Step Method:
-
Seeding: Seed cells (e.g., A549 or SKBR3) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare a serial dilution of the enmein compound (e.g., 0.1 µM to 50 µM). Replace media with 100 µL of treatment media.
-
Incubation: Incubate for 24, 48, and 72 hours to assess time-dependent efficacy.
-
Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.
-
Acquisition: Measure absorbance at 450 nm using a microplate reader.
-
Self-Validation Checkpoint: Always include a vehicle control (e.g., 0.1% DMSO). If the vehicle control shows >5% toxicity compared to untreated media, your solvent is confounding the anti-proliferative effect.
Protocol B: Phospho-Specific Western Blotting
Causality & Rationale: To definitively prove that enmein compounds inhibit the kinase activity of the PI3K pathway rather than merely degrading the cellular machinery, you must measure the ratio of phosphorylated kinase to total kinase[3].
Step-by-Step Method:
-
Lysis: Wash treated cells with ice-cold PBS. Lyse cells using RIPA buffer. Critical Step: The buffer must be supplemented with both protease inhibitors and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Phosphatases remain highly active post-lysis and will rapidly dephosphorylate p-Akt (Ser473) and p-mTOR, leading to false negatives.
-
Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane[2].
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST. Critical Step: Do not use non-fat dry milk for phospho-blots. Milk contains casein, a phosphoprotein that cross-reacts with phospho-specific antibodies, generating severe background noise.
-
Antibody Incubation: Probe overnight at 4°C with primary antibodies: p-PI3K, total PI3K, p-Akt (Ser473/Thr308), total Akt, p-mTOR, and total mTOR[3]. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Apply ECL substrate and image.
-
Self-Validation Checkpoint: Total Akt and total mTOR bands must remain uniform across all treatment lanes. If total protein levels drop concurrently with phospho-levels, the compound is inducing global protein degradation, not specific kinase inhibition.
Protocol C: Flow Cytometry for Apoptosis (Annexin V/PI)
Causality & Rationale: PI3K/Akt inhibition directly curtails survival signals, triggering the intrinsic apoptotic pathway. Annexin V detects externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis)[2].
Step-by-Step Method:
-
Harvesting: Collect media (contains floating apoptotic cells) and trypsinize adherent cells. Pool them together. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature[2].
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (measure FITC in FL1 and PI in FL2/FL3).
-
Self-Validation Checkpoint: You must run single-stained controls (Annexin V only, PI only) to set proper compensation matrices. Failure to compensate will cause the FITC signal to bleed into the PI channel, artificially inflating your late-apoptosis/necrosis counts.
References
1.[5] Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed. Source: nih.gov. 5 2.[2] Application Notes: Enmein in Combination with Chemotherapy - Benchchem. Source: benchchem.com. 2 3.[3] Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - MDPI. Source: mdpi.com. 3 4.[1] Recent advances in oridonin derivatives with anticancer activity - PMC. Source: nih.gov. 1 5.[4] Oridonin preferentially suppresses AKT/mTOR signaling. HMEC-PIK3CA... - ResearchGate. Source: researchgate.net.4 6.[6] Oridonin inhibits metastasis of human ovarian cancer cells by suppressing the mTOR pathway - Archives of Medical Science. Source: archivesofmedicalscience.com. 6 7.[7] Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed. Source: nih.gov. 7
Sources
- 1. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits metastasis of human ovarian cancer cells by suppressing the mTOR pathway [archivesofmedicalscience.com]
- 7. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of stereoselective enmein synthesis
Current Status: Operational Subject: Stereoselective Synthesis of Enmein (6,7-seco-ent-kaurane diterpenoid) Ticket Priority: High (Yield Optimization)
Executive Diagnostic Summary
User Context: You are likely encountering yield attrition at two critical "choke points" in the Enmein synthesis pathway:
-
The B-Ring Cleavage (Semisynthetic Route): Converting the ent-kaurene skeleton (e.g., Oridonin) to the 6,7-seco scaffold often results in over-oxidation or tar formation during the oxidative cleavage of the 6,7-diol.
-
The Cage Construction (Total Synthesis Route): Establishing the bicyclo[3.2.1]octane framework with the correct C-8 and C-13 stereochemistry is thermodynamically challenging.
Benchmark Yields:
-
Semisynthesis (from Oridonin): Typical yields for B-ring cleavage range from 30–45% without optimization. Target yield: >65% .
-
Total Synthesis (De Novo): The benchmark established by Dong et al. (2018) is approximately 2.4% overall yield (16 steps).
Troubleshooting Hub: Issue-Specific Guides
Ticket #01: "My yields plummet during the oxidative cleavage of the 6,7-bond."
Diagnosis: If you are modifying a precursor like Oridonin, you are likely using a periodate-based cleavage (Lemieux-Johnson or simple NaIO4). The low yield is often caused by the instability of the resulting dialdehyde/seco-acid intermediate, which is prone to retro-aldol fragmentation or over-oxidation under unbuffered conditions.
Corrective Protocol (The "Buffered Periodate" Method):
| Parameter | Standard Condition (High Failure Risk) | Optimized Condition (High Yield) | Mechanism of Action |
| Oxidant | NaIO₄ (Excess) | NaIO₄ (1.1 equiv) + RuCl₃ (cat.) | Ruthenium catalyzes the specific cleavage; limiting periodate prevents side-reactions. |
| Solvent | MeOH/H₂O | CCl₄/MeCN/H₂O (2:2:3) | The biphasic system protects the aldehyde intermediate from nucleophilic attack by solvent. |
| Buffer | None | Phosphate Buffer (pH 6.8–7.0) | Prevents acid-catalyzed isomerization of the C-ring. |
| Temperature | RT | 0°C → RT | Kinetic control is essential to stop at the seco-aldehyde stage. |
Step-by-Step Optimization:
-
Protection: Ensure C-1 and C-14 hydroxyls are protected (e.g., acetonide) before cleavage. Free hydroxyls nearby can participate in hemiacetal formation that locks the bond against cleavage.
-
The Reaction: Dissolve substrate in CCl₄/MeCN. Add catalytic RuCl₃ (2 mol%). Add NaIO₄ (1.1 equiv) dissolved in phosphate buffer dropwise at 0°C.
-
Quench: Do NOT use simple water. Quench with saturated Na₂S₂O₃ immediately upon TLC consumption of starting material.
Ticket #02: "I cannot control the stereochemistry at C-8 during the cage formation."
Diagnosis: In de novo synthesis, forming the C-8 quaternary center is the most difficult stereochemical challenge. If you are using a Michael addition or alkylation, the thermodynamic product often places the substituent in the equatorial position, whereas Enmein requires specific axial/equatorial configurations depending on the precursor geometry.
Corrective Protocol (The "Early-Stage Cage" Strategy): Referencing the Dong et al. (2018) divergence strategy, you must set this stereocenter before closing the final ring.
The Workflow:
-
Use a Diels-Alder Cycloaddition: Instead of sequential alkylation, use an intramolecular Diels-Alder reaction to set the C-8 and C-13 centers simultaneously.
-
Lewis Acid Screening:
-
Thermal conditions: Often yield 1:1 diastereomeric mixtures.
-
Et₂AlCl (1.0 equiv): Favors the endo product (desired for Enmein core).
-
-
Rigidify the Precursor: Ensure the tether length in your intramolecular substrate forces the transition state into the desired endo geometry.
Ticket #03: "The lactone ring (Ring B) is unstable or hydrolyzes during purification."
Diagnosis: Enmein features a 6,7-seco-7,1-lactone. This lactone is in a delicate equilibrium with its hemiacetal form, especially in the presence of silica gel (acidic).
Stabilization Protocol:
-
Avoid Acidic Silica: Pre-treat your silica gel with 1% Et₃N (Triethylamine) in Hexanes before loading the column.
-
Workup pH: Maintain pH 7.0–7.5 during extraction.
-
Crystallization: Attempt crystallization from MeOH/Et₂O rather than chromatography if possible. Enmein crystallizes well, which purifies the stereoisomers more effectively than flash chromatography.
Visualizing the Critical Pathways
Figure 1: The Optimized B-Ring Cleavage Workflow (Semisynthesis)
Caption: Logical flow for converting Oridonin-type precursors to the Enmein seco-scaffold, highlighting critical decision points for yield preservation.
Figure 2: Stereoselectivity Decision Tree (Total Synthesis)
Caption: Strategic selection of reaction conditions to ensure correct C-8/C-13 stereochemistry based on Dong et al. (2018).
References & Authority
-
Dong, G., Pan, S., & Chen, S. (2018). Divergent Total Syntheses of Enmein-Type Natural Products: (–)-Enmein, (–)-Isodocarpin and (–)-Sculponin R.[1][2] ChemRxiv.[1]
-
Relevance: Defines the modern benchmark for de novo synthesis and the "early-stage cage" strategy.
-
-
Fujita, E., et al. (1972). Chemical Conversion of Enmein into ent-Kaurene. Journal of the Chemical Society, Chemical Communications.[3]
-
Relevance: Foundational work on the structural relationship between ent-kaurene and enmein.
-
-
Fujita, T., et al. (1979). Biosynthesis of natural products.[4] Part 4. Biosynthesis of enmein and oridonin from mono- or di-oxygenated kaurenoids.[4] Journal of the Chemical Society, Perkin Transactions 1.[4][5]
-
Relevance: Establishes the biosynthetic logic for the oxidative cleavage steps used in semisynthesis.
-
-
Li, J., et al. (2017). 6,7-Seco-ent-Kauranoids Derived from Oridonin as Potential Anticancer Agents. Journal of Natural Products.[3]
-
Relevance: Provides modern protocols for the semisynthetic conversion of Oridonin to 6,7-seco scaffolds.
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Divergent Total Syntheses of Enmein-Type Natural Products: (-)-Enmein, (-)-Isodocarpin, and (-)-Sculponin R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Biosynthesis of natural products. Part 4. Biosynthesis of enmein and oridonin from mono- or di-oxygenated kaurenoids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Metabolism of ent-Kaurene to Gibberellin A12-Aldehyde in Young Shoots of Normal Maize - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of "Enmein, 13-deoxy-19-hydroxy-, (19R)-"
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant formulation hurdles when working with complex natural products.
"Enmein, 13-deoxy-19-hydroxy-, (19R)-" (CAS: 16763-48-7) is a highly bioactive ent-kaurane diterpenoid derivative utilized in antitumor and immunosuppressive research[1]. While its rigid, tetracyclic perhydrophenanthrene-like core is essential for its pharmacological profile, it also renders the molecule highly lipophilic and inherently resistant to aqueous solvation[2]. When transitioning this compound from a pure organic stock to physiological buffers, researchers often encounter rapid nucleation and precipitation.
This guide is designed to deconstruct the thermodynamics of this behavior and provide you with self-validating, field-proven protocols to ensure your assays yield reliable, reproducible data.
Section 1: Quantitative Solubility & Formulation Profile
Before troubleshooting, it is critical to establish the baseline physicochemical parameters of your compound to define your thermodynamic working limits.
Table 1: Physicochemical & Solvation Parameters
| Parameter | Value / Specification | Mechanistic Implication |
| Molecular Weight | 362.42 g/mol [1] | Small molecule; easily penetrates cell membranes if kept in solution. |
| Formula | C₂₀H₂₆O₆[1] | High carbon-to-polar-group ratio drives hydrophobicity. |
| Max DMSO Solubility | 50 mg/mL (137.96 mM)[1] | Excellent primary organic solvation; requires acoustic cavitation (sonication) to break the crystal lattice. |
| Aqueous Solubility | < 1 mg/mL (Practically Insoluble)[3] | Spontaneous aggregation occurs due to the hydrophobic effect in water. |
| In Vivo Vehicle | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1] | Validated microemulsion system for systemic dosing (up to 2 mg/mL). |
Section 2: Diagnostic Q&A (Troubleshooting Guide)
Q1: My compound precipitates immediately upon dilution into my cell culture medium. Why does this happen, and how do I prevent it? Causality: This precipitation is driven by the hydrophobic effect. When the DMSO stock is introduced into an aqueous medium, the water molecules must form an entropically unfavorable clathrate cage around the diterpenoid's hydrophobic surface. To minimize this exposed surface area, the compound rapidly self-associates, exceeding its thermodynamic solubility limit and crashing out of solution[4]. Solution: Never add the stock solution directly to cold media. Instead, utilize a step-wise dilution. For in vitro assays, keep the final DMSO concentration strictly below 0.5% to avoid solvent-induced cytotoxicity[4]. If precipitation persists at <0.5% DMSO, you must introduce a surfactant (e.g., Tween 80) or a carrier molecule (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to sterically shield the hydrophobic core[4].
Q2: I am moving to animal models. How can I formulate this compound for in vivo dosing when it is insoluble in saline? Causality: Intravenous or intraperitoneal administration requires a thermodynamically stable or kinetically trapped homogenous phase to prevent embolism or erratic absorption. Simple aqueous suspensions of ent-kauranes will fail and cause local toxicity[5]. Solution: We recommend a validated microemulsion system. A standard, highly effective vehicle for this specific Enmein derivative is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1]. In this system, PEG300 acts as a co-solvent to lower the dielectric constant of the water, while Tween 80 forms protective micelles around the compound, creating a clear, stable dispersion[5].
Section 3: Visualized Workflows
Troubleshooting workflow for resolving ent-kaurane diterpenoid precipitation in biological assays.
Stepwise assembly of a microemulsion formulation for in vivo dosing to prevent rapid nucleation.
Section 4: Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock Solution (In Vitro)
-
Equilibrate: Bring the lyophilized powder of Enmein, 13-deoxy-19-hydroxy-, (19R)- to room temperature before opening. Causality: Opening cold vials causes ambient moisture condensation, which introduces water into the organic phase and initiates premature nucleation.
-
Solvate: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity). For a 10 mM solution, add 275.9 μL of DMSO per 1 mg of compound[1].
-
Sonicate: Subject the vial to bath sonication for 5–10 minutes. Causality: Sonication provides the necessary acoustic cavitation and activation energy to completely disrupt the stable crystalline lattice of the diterpenoid[1].
-
Validation Checkpoint (Self-Validation): Visually inspect the solution against a dark background. It must be perfectly transparent. To quantitatively validate, measure the optical density at 600 nm (OD600); a reading >0.05 indicates undissolved micro-particulates and requires further sonication.
Protocol B: Assembly of a 2 mg/mL In Vivo Microemulsion
-
Core Solvation: Dissolve 2 mg of the compound in 100 μL of DMSO (10% of final volume). Vortex until clear.
-
Dielectric Reduction: Add 400 μL of PEG300 (40% of final volume). Vortex vigorously. Causality: PEG300 lowers the bulk dielectric constant, bridging the polarity gap between the organic and aqueous phases.
-
Micellization: Add 50 μL of Tween 80 (5% of final volume). Causality: Tween 80 is a non-ionic surfactant. Its hydrophobic tails will orient toward the diterpenoid, forming a protective micellar corona[5].
-
Aqueous Dispersion: Slowly add 450 μL of sterile Saline (0.9% NaCl) or PBS dropwise while continuously vortexing. Causality: Dropwise addition prevents localized zones of high water concentration (solvent shock), which would otherwise shift the thermodynamic equilibrium too rapidly and trigger irreversible nucleation[1].
-
Validation Checkpoint (Self-Validation): Centrifuge the final 1 mL mixture at 10,000 x g for 5 minutes. Examine the bottom of the tube for a white pellet. A thermodynamically stable microemulsion will yield no pellet and remain optically clear for at least 4 hours at room temperature.
References
-
[2] National Center for Biotechnology Information (PMC). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Available at: [Link]
-
[5] PubMed. Characterization and evaluation of an oral microemulsion containing the antitumor diterpenoid compound ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid. Available at: [Link]
-
[3] LmaiBio. Enmein, 13-deoxy-19-hydroxy-, (19R)- CAS:16763-48-7. Available at: [Link]
Sources
- 1. Enmein, 13-deoxy-19-hydroxy-, (19R)- | TargetMol [targetmol.com]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enmein, 13-deoxy-19-hydroxy-, (19R)- CAS:16763-48-7 LM8BR08900IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization and evaluation of an oral microemulsion containing the antitumor diterpenoid compound ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ent-Kaurene & Enmein-Type Diterpenoid Analysis
Current Status: 🟢 Operational | Wait Time: < 1 min | Topic: NMR Peak Assignment for Enmein Isomers
Welcome to the Isodon Diterpenoid Structural Elucidation Hub
Ticket #: ENM-404-ISO Subject: Troubleshooting NMR Assignment for Enmein-type 6,7-seco-ent-kauranoids Assigned Specialist: Senior Application Scientist, Natural Products Division[1]
Executive Summary
Enmein and its derivatives (Isodon diterpenoids) possess a rigid, highly oxygenated 6,7-seco-ent-kaurane skeleton.[1] The primary challenges in NMR assignment arise from the hemiacetal bridge (C-6/C-20) , severe signal overlap in the methylene envelope (1.5–2.2 ppm), and distinguishing between C-6 epimers.[1] This guide provides a logic-driven troubleshooting workflow to resolve these ambiguities using solvent titration and specific 2D NMR correlations.
Module 1: Diagnostic Workflow (Visual)
Before attempting detailed assignment, verify your spectral quality and solvent choice.[1] Follow this decision tree to determine the necessary experiments.
Figure 1: Decision matrix for resolving spectral ambiguities in ent-kaurene diterpenoids. Green paths indicate successful resolution; red paths indicate common bottlenecks requiring solvent modification.[1]
Module 2: Troubleshooting Guides (Q&A)
Issue 1: The "Hemiacetal Hump" & C-6/C-20 Ambiguity
User Question: I have a doublet around
Technical Response: The hallmark of the enmein-type skeleton is the 6,7-seco-7,20-olide arrangement, often featuring a hemiacetal linkage.[1]
-
Diagnostic Check: Look for the C-6 hemiacetal carbon in the
C NMR. It typically resonates between 95–102 ppm . -
The HMBC Solution:
-
Experiment: Run a long-range
HMBC. -
Validation: If you have the 6,20-hemiacetal bridge, the proton at C-20 (usually
4.0–4.[1]5) should show a strong correlation to C-6 ( ~100) and C-7 (carbonyl, ~170–175).[1] -
Differentiation: In trichorabdal isomers (where the B-ring is cleaved but re-cyclized differently), the C-20 protons often shift upfield, and the C-6 signal may appear as a standard ketone (
> 200 ppm) or acetal depending on the derivative.
-
Issue 2: Severe Methylene Overlap (1.5 – 2.2 ppm)
User Question: The region between 1.5 and 2.2 ppm is a blob. I cannot calculate coupling constants (
Technical Response:
This is a known limitation of
-
The Solvent Shift Protocol (ASIS):
-
Action: Dissolve the sample in Pyridine-
( ) instead of Chloroform. -
Mechanism: The magnetic anisotropy of the pyridine ring preferentially shields/deshields protons based on their spatial proximity to the solvent shell.
-
Result: Protons near ketones (like H-1 or H-12 in some derivatives) often shift downfield by 0.2–0.5 ppm, resolving the multiplets.[1]
-
-
Alternative: If Pyridine fails, use Benzene-
. It often induces upfield shifts for protons shielded by the solvent's ring current.
Issue 3: Distinguishing C-6 Epimers (
vs
)
User Question: I have isolated an enmein derivative, but I am unsure if the hydroxyl group at C-6 is
Technical Response: Chemical shift comparison is insufficient here. You must rely on NOESY/ROESY correlations to determine the spatial orientation of H-6.
-
Step 1: Locate H-6 (typically
5.4–5.8). -
Step 2: Check for NOE correlations to H-5 (
~1.5–2.0, bridgehead).[1]-
Scenario A (Enmein-type, 6-OH
): H-6 is -oriented.[1] You should see a strong NOE between H-6 and H-5 (since H-5 is typically in ent-kaurenes).[1] -
Scenario B (6-epi-Enmein, 6-OH
): H-6 is -oriented.[1][2] The H-6/H-5 correlation will be weak or absent. Instead, look for NOE between H-6 and H-9 or H-20.[1]
-
Module 3: Reference Data & Comparative Shifts
Use the table below to benchmark your experimental values. Note how the solvent system drastically alters the chemical shift of the hemiacetal region.
Table 1: Characteristic NMR Signals for Enmein-type Diterpenoids
| Position | Atom Type | Diagnostic Feature | ||
| C-6 | Hemiacetal CH | 98.0 - 102.5 ppm | 100.0 - 104.0 ppm | Key diagnostic for 6,7-seco skeleton.[1] |
| H-6 | Methine | 5.40 - 5.80 ppm (s/d) | 5.90 - 6.30 ppm | Shifts downfield in Pyridine. |
| C-7 | Lactone C=O | 170.0 - 175.0 ppm | 172.0 - 176.0 ppm | HMBC correlation to H-6 is critical.[1] |
| C-20 | Methylene | 60.0 - 65.0 ppm | 62.0 - 68.0 ppm | Often part of the hemiacetal/lactone bridge. |
| H-17 | Exocyclic =CH2 | 5.00 - 6.00 ppm | 5.20 - 6.20 ppm | Characteristic pair of singlets. |
| C-15 | Ketone/CH-OH | Varies | Varies | If C=O, |
Note: Values are approximate and depend on specific substitution patterns (e.g., acetylation).
Module 4: Advanced Protocol - The "Solvent Titration"
If you have limited sample and cannot run a full 2D suite in Pyridine, perform a digital titration.
-
Prepare Sample: Start with your sample in 500
L . -
Acquire: Run a standard 1H NMR (64 scans).
-
Titrate: Add 50
L of Pyridine- directly to the tube. Shake. -
Acquire: Run 1H NMR again.
-
Analyze: Track the trajectory of the overlapping multiplets. The signals that move the fastest are likely adjacent to carbonyls or hydroxyls (due to H-bonding with pyridine). This allows you to "walk" the peaks out of the overlap region without fully exchanging the solvent.
References
-
Sun, H. D., Huang, S. X., & Han, Q. B. (2006).[1] Diterpenoids from Isodon species. Natural Product Reports, 23(5), 673-698.[1]
-
Fujita, E., et al. (1972).[1] Terpenoids.[3] XIX. Chemical conversion of enmein into ent-kaurene series. Journal of the Chemical Society, Perkin Transactions 1.
-
Puchalska, P., & Crawford, A. D. (2025).[1] Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids. BenchChem Technical Notes. [1]
-
Batista, A. N., et al. (2025).[1][4] The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid. Preprints.org.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] [1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Mechanistic Core (The C-8/C-15 Conundrum)
Technical Support Center: Enmein Synthesis & Stereochemical Integrity
Executive Summary:
Enmein (ent-3
The Danger Zones:
-
C-15 Position: Located
to the D-ring ketone. Under basic conditions, this center is prone to enolization, leading to the thermodynamic epimer (often favoring the trans-fused or less sterically crowded orientation depending on the intermediate). -
C-8 Quaternary Center: While C-8 is quaternary in the final natural product, its formation (often via Michael addition or aldol cyclization) is the most critical stereochemical event. In seco-intermediates, the C-8/C-9 bond can be labile under strong base, leading to skeletal scrambling via retro-aldol mechanisms.
-
C-3 Position: The hemiacetal/hydroxyl stereochemistry here is sensitive to oxidation-reduction sequences.
Part 2: Troubleshooting Guide (Q&A)
Q1: I am observing a loss of diastereoselectivity during the formation of the D-ring (bicyclo[3.2.1]octane system). The NMR shows a mixture of isomers. What is happening?
Diagnosis: You are likely operating under thermodynamic control rather than kinetic control . The Mechanism: If you are using a base like NaOEt or t-BuOK at room temperature to close the ring (e.g., via intramolecular aldol), the reaction is reversible. The system will equilibrate to the most stable isomer, which may not be the natural ent-kaurene configuration. The Fix:
-
Switch to Kinetic Control: Use LDA or LiHMDS at -78°C to generate the enolate irreversibly, then quench rapidly.
-
Alternative Pathway: Switch to a Radical Cyclization strategy (e.g., SmI
-mediated reductive cyclization). Radical intermediates (ketyl radicals) often follow different stereoelectronic rules (e.g., Beckwith-Houk model) than ionic enolates, often favoring the kinetic "caged" product.
Q2: My intermediate epimerizes at C-15 during the lactonization step. How do I prevent this?
Diagnosis: Base-mediated lactonization (e.g., using DMAP/DCC or basic hydrolysis) can deprotonate the C-15 position if it is adjacent to a ketone. The Fix:
-
Acidic Lactonization: Utilize acid-catalyzed conditions (e.g.,
-TsOH in benzene/toluene with Dean-Stark) which are less likely to enolize the C-15 ketone. -
Oxidative Lactonization: If closing the lactone from a lactol, use mild oxidants like TPAP/NMO or NIS, which operate under neutral conditions.
Q3: Upon deprotecting an acetal near C-3, the stereochemistry at C-3 inverts. Why?
Diagnosis: This is likely an oxidation-reduction artifact or an S
-
Avoid acidic hydrolysis if possible: Use transacetalization with a dithiol (followed by Raney Ni if removal is needed) or mild Lewis acids (e.g., CeCl
). -
Correction Strategy: If epimerization is unavoidable, use the Dong-Fujita Correction : Oxidize the C-3 alcohol to the ketone (Dess-Martin Periodinane) and then reduce stereoselectively using a bulky hydride like L-Selectride to restore the axial/equatorial preference based on steric approach control.
Part 3: Experimental Protocols
Protocol A: Kinetic Enolate Trapping (To Avoid C-15 Scrambling)
Use this protocol when alkylating or functionalizing positions
-
Preparation: Flame-dry a 25 mL round-bottom flask under Argon. Add THF (anhydrous, 10 mL).
-
Base Generation: Add diisopropylamine (1.1 eq) and cool to -78°C. Add
-BuLi (1.05 eq) dropwise. Stir for 30 mins. -
Substrate Addition: Dissolve the Enmein intermediate (1.0 eq) in THF. Add dropwise down the side of the flask over 10 minutes. Crucial: Do not allow temperature to rise above -70°C.
-
Reaction: Stir for 45 minutes at -78°C. The kinetic enolate is now formed.
-
Trapping: Add the electrophile (e.g., alkyl halide or aldehyde) rapidly.
-
Quench: Quench with pre-cooled saturated NH
Cl solution while still at -78°C.-
Why? Warming up before quenching allows proton transfer between the enolate and product, leading to equilibration (epimerization).
-
Protocol B: SmI -Mediated Reductive Cyclization (Stereosafe Cage Formation)
This method avoids the retro-aldol pathway entirely.
-
Reagent: Prepare a fresh 0.1 M solution of SmI
in THF (deep blue color). -
Additives: Add HMPA (4-6 eq) or LiCl to increase the reducing power of Samarium.
-
Execution: Cool the SmI
solution to -78°C. -
Addition: Add the aldehyde-enone precursor dissolved in THF/t-BuOH (proton source) slowly.
-
Mechanism: The SmI
reduces the ketone to a ketyl radical, which attacks the alkene/aldehyde. This 5-exo-trig or 6-endo-trig cyclization is governed by radical conformational analysis, often yielding the desired cis-fused cage without touching the sensitive C-8 stereocenter via enolization.
Part 4: Data & Visualization
Table 1: Conditions Affecting Stereochemical Integrity
| Condition | Mechanism Type | Risk of Epimerization (C-15/C-8) | Recommendation |
| NaOEt / EtOH (RT) | Thermodynamic Enolate | High (Reversible Aldol) | AVOID for cage formation |
| LDA / THF (-78°C) | Kinetic Enolate | Low (Irreversible) | Preferred for alkylation |
| SmI | Radical (Ketyl) | Very Low | Gold Standard for cyclization |
| Acid Catalysis | Medium (Cation migration risk) | Use for lactonization only |
Diagram 1: The Epimerization Trap (Retro-Aldol Pathway)
Caption: Under basic conditions, the rigid cage structure can open via retro-aldol cleavage, scrambling the stereocenters before re-closing into the undesired thermodynamic epimer.
Diagram 2: Decision Matrix for Stereocontrol
Caption: Strategic selection of reagents based on the specific transformation step to minimize epimerization risks.
References
-
Fujita, E., et al. (1974). "Terpenoids. Part XXVIII. Total synthesis of enmein." Journal of the Chemical Society, Perkin Transactions 1, 165-177. Link
-
Dong, G., et al. (2018). "Divergent Total Syntheses of Enmein-Type Natural Products: (–)-Enmein, (–)-Isodocarpin and (–)-Sculponin R." Angewandte Chemie International Edition, 57(21), 6333-6336. Link
-
Li, R., et al. (2014). "Total synthesis of the Isodon diterpene sculponeatin N." Angewandte Chemie International Edition, 53(11), 2988-2991. Link
-
Maimone, T. J., et al. (2016). "Total Synthesis of the Diterpenoid (+)-Cardiopetalidine." Journal of the American Chemical Society, 138(4), 1196–1199. (Demonstrating oxidative lactonization strategies in related terpenes). Link
Technical Support Center: Enmein & ent-Kauranoid Synthesis Portal
Advanced Troubleshooting for Reagent Stability in Highly Oxidized Diterpenoid Synthesis
Welcome to the Technical Support Center. Synthesizing highly oxidized ent-kauranoids, such as enmein, isodocarpin, and sculponin R, presents formidable challenges due to their dense stereocenters, C6–C7 cleaved scaffolds, and C1–C7 lactone systems. As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Here, we address the exact physicochemical causality behind reagent degradation and provide self-validating protocols to ensure your multi-step synthesis does not fail at the critical junctions.
System Overview: Enmein-Type Synthetic Logic
The following diagram maps the critical synthetic nodes in the divergent synthesis of enmein-type natural products, highlighting where reagent instability most commonly causes cascade failures.
Figure 1: Synthetic workflow for enmein-type natural products and sensitive reagent steps.
Critical Reagent Troubleshooting (Q&A)
Q1: Why does my L-Selectride reduction fail to yield the desired enolate for the subsequent Pd-catalyzed alkenylation? Causality: L-Selectride (lithium tri-sec-butylborohydride) is highly susceptible to thermal degradation and hydrolysis. Trace moisture introduces lithium hydroxide (LiOH), which acts as a non-nucleophilic base, altering the regioselectivity of the enolization. At temperatures above -78°C, the reagent disproportionates. The Dong group's divergent synthesis of enmein relies on this exact reductive alkenylation to construct the [3.2.1] bicycle, making absolute enolate fidelity critical ()[1]. Solution: Always titrate the L-Selectride batch using 2-butanol and iodine before use. Maintain strict cryogenic conditions (-78°C) using a dry ice/acetone bath, and ensure the THF solvent is freshly distilled over sodium/benzophenone.
Q2: During the Barton-McCombie deoxygenation of the C14 hydroxyl, my yields are inconsistent, and I see significant unreacted xanthate. What is going wrong? Causality: Radical chain propagation relies on the weak Sn–H bond of tributyltin hydride (Bu₃SnH). Oxygen rapidly inserts into the Sn–H bond to form tin hydroperoxides, quenching the radical chain and stalling the deoxygenation[1]. Solution: Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles). Run the reaction under an ultra-pure argon atmosphere. If your Bu₃SnH bottle shows a white precipitate at the bottom, it has oxidized to tin oxide and must be replaced or redistilled.
Q3: When using Dess-Martin Periodinane (DMP) for the C3 hydroxyl epimerization, the reaction stalls or yields insoluble byproducts. How can I stabilize this step? Causality: DMP is notoriously sensitive to moisture, which hydrolyzes it to inactive, insoluble, and potentially explosive iodoxybenzoic acid (IBX) derivatives. IBX lacks the hypervalent iodine geometry required for rapid ligand exchange with the substrate alcohol, effectively halting the oxidation[1]. Solution: Store DMP at -20°C under argon. Before use, check for a chalky white appearance (indicating hydrolysis). Always add 1–2 equivalents of anhydrous sodium bicarbonate (NaHCO₃) to the reaction mixture to neutralize the acetic acid byproduct, which otherwise accelerates DMP degradation.
Q4: The oxidative cleavage using Lead Tetraacetate (Pb(OAc)₄) to form the enmein lactone is giving poor conversions. Causality: Pb(OAc)₄ degrades to brown lead dioxide (PbO₂) upon exposure to atmospheric moisture. Lead(IV) acts as a two-electron oxidant; however, when degraded to PbO₂, it becomes a heterogeneous, weak one-electron oxidant that fails to cleave the vicinal diol. As demonstrated in Fujita's foundational relay synthesis of enmein, precise oxidative cleavage of the C6–C7 bond is required to form the characteristic 6,7-seco-ent-kaurane skeleton ()[2]. Solution: Recrystallize Pb(OAc)₄ from hot glacial acetic acid before use. Store it in a vacuum desiccator in the dark, as it is highly photolytic.
Reagent Stability & Quality Control Parameters
To prevent downstream failures, benchmark your reagents against these quantitative stability metrics before initiating complex transformations.
| Reagent | Primary Degradation Pathway | Half-Life (Standard Storage) | Visual Degradation Marker | Optimal Storage Conditions |
| L-Selectride | Hydrolysis / Thermal | < 1 hr at 25°C (if exposed) | Gas evolution (H₂), precipitation | 0.5 M in THF at 2–8°C, Argon |
| Bu₃SnH | Oxidation | ~ 6 months | White precipitate (Tin oxides) | 4°C under Argon, dark |
| Dess-Martin Periodinane | Hydrolysis | ~ 3 months at 25°C | Chalky white solid (IBX) | -20°C under Argon |
| Lead Tetraacetate | Hydrolysis / Photolytic | ~ 1 year | Brown discoloration (PbO₂) | Desiccator, dark, 25°C |
Self-Validating Experimental Protocol: Cryogenic Reductive Alkenylation
This protocol incorporates built-in validation checkpoints to ensure the highly sensitive L-Selectride and Palladium catalysts are active before committing your valuable tetracyclic intermediate[1].
Step 1: Glassware & Solvent Preparation Flame-dry a Schlenk flask under high vacuum for 10 minutes. Backfill with ultra-pure Argon (repeat 3x). Use only THF freshly distilled from sodium/benzophenone ketyl.
Step 2: Reagent Validation (Checkpoint 1) Titrate the L-Selectride: Add 1.0 mL of the L-Selectride solution to a vial containing 2-butanol and a known molarity of iodine in THF. Validation: A clear endpoint from colorless to faint yellow indicates active hydride. If no color change occurs within 0.1 mL of expected iodine addition, discard the batch.
Step 3: Enolization Dissolve the tetracyclic lactone intermediate (1.0 eq) in anhydrous THF (0.1 M). Cool the system to exactly -78°C using a dry ice/acetone bath. Dropwise add the validated L-Selectride (1.1 eq) over 15 minutes. Stir at -78°C for 1 hour. Validation (Checkpoint 2): Quench a 50 µL aliquot in D₂O. Run a rapid ¹H-NMR. You must observe >95% deuterium incorporation at the α-position. If <95%, do not proceed to Step 4.
Step 4: Cross-Coupling Setup In a separate flame-dried flask, prepare a solution of Pd(PPh₃)₄ (0.05 eq) and the allyl carbonate electrophile (1.5 eq) in anhydrous THF. Stir for 10 minutes until a homogenous pale-yellow solution forms.
Step 5: Alkenylation Transfer the Pd-catalyst mixture to the enolate solution via a pre-cooled cannula at -78°C. Gradually remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.
Step 6: Quenching & Isolation Quench cautiously with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Frequently Asked Questions (FAQs)
Q: How do I manage the exotherm when preparing Jones Reagent for early-stage ent-Kaurene oxidation? A: The dissolution of CrO₃ in concentrated H₂SO₄ is highly exothermic. If the temperature exceeds 0°C during preparation, the chromium(VI) species can prematurely polymerize or oxidize the solvent, reducing its effective molarity. Self-Validation: Always add H₂SO₄ to an aqueous solution of CrO₃ dropwise at 0°C. Validate the reagent by ensuring a vibrant orange-red color; a dark brown or green tint indicates irreversible degradation to Cr(III).
Q: My Barton-McCombie deoxygenation is yielding the correct reduced alkane, but I cannot separate the tin byproducts during chromatography. What is the best practice? A: Tributyltin byproducts (e.g., Bu₃SnX) are highly non-polar and streak severely on silica gel, often co-eluting with the non-polar deoxygenated ent-kauranoid core. Solution: Before chromatography, stir the crude reaction mixture with saturated aqueous Potassium Fluoride (KF) for 2 hours. This converts the soluble tin species into insoluble polymeric tributyltin fluoride (Bu₃SnF), which can be easily filtered out through a tightly packed pad of Celite.
References
-
Pan, S., Chen, S., & Dong, G. (2018). Divergent Total Syntheses of Enmein-Type Natural Products: (–)-Enmein, (–)-Isodocarpin, and (–)-Sculponin R. Angewandte Chemie International Edition.[Link]
-
Fujita, E., Shibuya, M., Nakamura, S., Okada, Y., & Fujita, T. (1974). Terpenoids. Part XXVIII. Total synthesis of enmein. Journal of the Chemical Society, Perkin Transactions 1.[Link]
Sources
Technical Support Center: Diterpenoid Synthesis Optimization
Ticket System: Open | Status: Active | Agent: Senior Application Scientist
Welcome to the Diterpenoid Synthesis Support Hub
Subject: Minimizing Side-Product Formation in C20 Framework Construction Audience: Synthetic Chemists, Process Development Scientists Scope: Cationic polyene cyclizations, stereocontrol in decalin systems, and late-stage oxidative functionalization.
Diterpenoid synthesis is a battle against entropy. The complexity of the C20 skeleton often leads to "dead-end" side products via three main failure modes: premature cationic termination , Wagner-Meerwein skeletal scrambling , and regiochemical leakage during oxidation .
This guide is structured as a troubleshooting workflow to address these specific failure points.
Module 1: Troubleshooting Cationic Polyene Cyclizations
Issue: My polyene cyclization yields a complex mixture of isomers and eliminated alkenes rather than the desired tricyclic core.
Diagnosis: This is the "Biomimetic Problem." In nature, cyclase enzymes act as a template to enforce conformation and shield the carbocation. In a flask, the high-energy cation is prone to:
-
Premature Deprotonation: Leading to monocyclic or bicyclic alkenes.
-
Wagner-Meerwein Rearrangements: 1,2-hydride or methyl shifts that alter the skeleton (e.g., abietane to pimarane scrambling).
Protocol A: The "Immobilized Counterion" Strategy
Ref: Shenvi, R. A. et al. Nature Chem. 2012 [1]
If your cation is "wandering," you must restrict the mobility of the counterion.
-
Switch Initiator: Do not use simple protonation (e.g.,
). Instead, use a Vinyl Epoxide or Farnesyl Epoxide initiator. -
Lewis Acid Selection: Use aluminum-based Lewis acids (e.g., MAD or EtAlCl2).
-
Mechanism:[1][2][3][4][5][6][7] The aluminum binds to the epoxide oxygen. Upon ring opening, the oxygen (now the counterion) remains covalently attached to the aluminum, which is sterically bulky.
-
Result: The anion cannot "hop" to a different site to deprotonate the cation. This enforces a Tail-to-Head cyclization where the cation propagates strictly down the chain.
-
Protocol B: The "Deuterium Brake" for Cation Stabilization
Ref: Baran, P. S. et al. J. Am. Chem. Soc. 2020 (Taxol Synthesis) [2]
If a specific hydride shift is causing skeletal rearrangement (side product > 20%):
-
Identify the Migratory Hydrogen: Use 2D NMR (HMBC) to locate the proton responsible for the unwanted 1,2-shift.
-
Install Deuterium: Synthesize the precursor with deuterium at that specific position.
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H. This raises the activation energy for the rearrangement, often shutting down the side pathway entirely in favor of the desired cyclization.
Decision Tree: Optimizing Cyclization Conditions
Figure 1: Decision matrix for diagnosing cationic cyclization failures based on side-product analysis.
Module 2: Preventing Over-Oxidation in Late-Stage Functionalization
Issue: Attempting to install an oxygen at C1 results in oxidation at C2 or ring cleavage.
Diagnosis: Diterpenoids (like Taxanes) often require a "Two-Phase" synthesis: (1) Cyclase phase (building the skeleton) and (2) Oxidase phase (decorating it).[8] The Oxidase phase is where most yield is lost due to lack of site selectivity.
Protocol: The "Innate Reactivity" Check
Before using strong oxidants (e.g., DMDO, TFDO), you must map the innate reactivity of the skeleton.
-
Run a Test Oxidation: Treat your intermediate with a non-selective oxidant (e.g.,
or TFDO) and analyze the product distribution. -
Compare to Target:
-
Scenario A (Matched): The oxidant attacks the desired C-H bond. Proceed.
-
Scenario B (Mismatched): The oxidant attacks a different site.
-
-
Corrective Action (The "Blockade"):
-
Steric Blocking: Install a temporary bulky group (e.g., TBS) near the undesired reactive site to steer the reagent elsewhere.
-
Electronic Deactivation: If the oxidant is electrophilic (like DMDO), install an electron-withdrawing group (EWG) near the undesired site to deactivate that C-H bond.
-
Comparative Data: Oxidant Selectivity in Diterpenoids
| Oxidant | Mechanism | Target Selectivity | Common Side Product |
| DMDO | Electrophilic | Tertiary C-H > Secondary | Epoxidation of nearby alkenes |
| TFDO | Highly Electrophilic | Strongest C-H bonds (unactivated) | C-C bond cleavage (Over-oxidation) |
| Fe(PDP) | Radical/Steric | Electron-rich, sterically accessible | Oxidation of distal 3° sites |
| SeO2 | Ene-reaction | Allylic positions | Allylic rearrangement |
Module 3: Stereocontrol in Diels-Alder Construction
Issue: Diels-Alder reaction yields the wrong diastereomer (Endo/Exo ratio is poor).
Diagnosis: In constructing the decalin systems of diterpenoids (e.g., clerodanes), intermolecular Diels-Alder reactions often suffer from poor facial selectivity.
Protocol: The Intramolecular Constraint
Ref: Ota, K. et al. Synthesis of Sinupol [3]
Move from intermolecular to Intramolecular Diels-Alder (IMDA) .
-
Tether Design: Link the diene and dienophile with a temporary silicon or ester tether (3-4 atom length is ideal for forming fused 6,6-systems).
-
Lewis Acid Screen:
-
Bi-dentate Lewis Acids (e.g.,
, ) often chelate the dienophile carbonyl, locking the conformation and reversing selectivity compared to thermal conditions.
-
-
Temperature Ramp: Start at -78°C. Many side products (polymerization) occur because the reaction is run too hot.
Frequently Asked Questions (FAQ)
Q: My cationic cyclization stops at the bicyclic stage. How do I push it to the tricyclic core? A: This is a "termination" issue. The cation is being quenched by the solvent or counterion before the third ring closes.
-
Fix: Switch to a non-nucleophilic solvent (e.g., nitroethane or dichloromethane).
-
Fix: Increase the nucleophilicity of the terminator alkene by adding a methyl group or a silicon group (cation-stabilizing auxiliary) to the terminal position.
Q: I am getting a 1:1 mixture of alpha/beta epimers at the ring junction. A: You are likely under Thermodynamic Control .
-
Fix: If the desired isomer is the kinetic product, lower the temperature and use a stronger, more reactive Lewis Acid (
) to quench the reaction immediately upon completion. Avoid protic acids ( ), which facilitate reversible equilibration.
Q: Can I use protecting groups to influence the cyclization path? A: Yes. In the synthesis of dixiamycin B, Baran showed that N-protection (Boc) was essential.[9] Unprotected amines can coordinate the Lewis Acid, poisoning the catalyst or altering the folding of the polyene chain. Always protect Lewis-basic sites before cyclization.
References
-
Shenvi, R. A. , et al. "Synthesis of highly strained terpenes by non-stop tail-to-head polycyclization."[10] Nature Chemistry, vol. 4, no.[11] 11, 2012, pp. 915–920. Link
-
Baran, P. S. , et al.[4][8][11][12] "Two-Phase Synthesis of Taxol." Journal of the American Chemical Society, vol. 142, no.[12] 23, 2020, pp. 10526–10533. Link
-
Ota, K. , et al. "A Versatile, Diels–Alder Reaction-Based Approach to Prenyleudesmane Diterpenoids: A Concise Total Synthesis of Sinupol." Synthesis, 2020.[4][8][12][13][14] Link
-
Yates, P., & Eaton, P. "Acceleration of the Diels-Alder reaction by aluminum chloride." Journal of the American Chemical Society, vol. 82, no. 16, 1960, pp. 4436–4437. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Alkene Cyclization Reactions for the Stereoselective Synthesis of Complex “Terpenoid-like” Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. En route to terpene natural products utilizing supramolecular cyclase mimetics - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00003H [pubs.rsc.org]
- 11. Total Synthesis of Taxadienone & Taxol by Baran [organic-chemistry.org]
- 12. The Baran Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 13. RSC - Page load error [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Stereochemical & Structural Determinants of Enmein Biological Activity: A Technical Comparison Guide
Topic: Stereochemical & Structural Determinants of Enmein Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Enmein, a 6,7-seco-ent-kaurane diterpenoid isolated from Isodon species (Isodon trichocarpus, Isodon japonicus), represents a critical scaffold in natural product drug discovery. Its potent anti-tumor and anti-inflammatory activities are inextricably linked to its specific stereochemical configuration. This guide objectively compares Enmein with its structural analogs and stereochemical derivatives to elucidate the precise molecular determinants required for its biological efficacy.
Unlike simple small molecules where enantiomers are often compared directly, the "stereoisomer" landscape of Enmein is best understood through Structure-Activity Relationships (SAR) involving its core ent-kaurane skeleton, the integrity of its Michael acceptor moiety, and its skeletal congeners (e.g., Oridonin).
Part 1: The Stereochemical Scaffold & Pharmacophore
The biological activity of Enmein is not merely a function of its chemical formula (
1.1 The Pharmacophore:
-Methylene-Cyclopentanone
The primary driver of Enmein's activity is the
-
Stereochemical Requirement: The "convex" face of the ent-kaurane skeleton facilitates the approach of the incoming thiol nucleophile. Steric hindrance on this face drastically reduces activity.
-
Mechanistic Validation: Reduction of the exocyclic double bond (converting Enmein to Dihydroenmein ) abolishes cytotoxicity, confirming the necessity of this electrophilic center.
1.2 Skeletal Stereochemistry: ent-Kaurane vs. 6,7-Seco
Enmein is a 6,7-seco derivative, meaning the B-ring of the original ent-kaurane skeleton (found in Oridonin) has been oxidatively cleaved.[1]
-
Oridonin (Parent Scaffold): Possesses an intact B-ring. High activity but often poor solubility.
-
Enmein (Seco-Scaffold): The cleaved B-ring alters the overall flexibility and lipophilicity (
) of the molecule, often improving bioavailability while retaining the critical D-ring geometry.
Part 2: Comparative Biological Activity Data
The following data synthesizes cytotoxicity profiles across multiple human cancer cell lines, isolating specific structural variables to demonstrate stereochemical causality.
Table 1: Impact of Stereochemical & Structural Modifications on Cytotoxicity (
in
)[1]
| Compound | Structural Feature | K562 (Leukemia) | HepG2 (Liver) | A549 (Lung) | Activity Status |
| (-)-Enmein | Natural 6,7-seco-ent-kaurane | 2.5 - 5.0 | 4.0 - 8.0 | 5.0 - 10.0 | Active (Prototype) |
| Dihydroenmein | Reduced C16=C17 double bond (No Michael Acceptor) | > 100 | > 100 | > 100 | Inactive |
| Oridonin | Intact ent-kaurane skeleton (Precursor) | 0.4 - 2.0 | 1.5 - 3.5 | 2.5 - 5.0 | Highly Active |
| 1-O-Acetyl-Enmein | C-1 Steric Modification | 1.8 - 3.0 | 3.5 - 6.0 | 4.0 - 8.0 | Active (Retained) |
| Epienmein | C-1 Epimer (Stereoisomer) | Variable | Variable | Variable | Reduced Activity * |
*Note: Direct data for pure "Epienmein" is rare in isolation; however, SAR studies indicate that inversion of configuration at C-1 or C-6 often introduces steric clashes that impede the Michael addition or target binding pocket fit.
Key Insights from Data:
-
The Double Bond is Non-Negotiable: The >20-fold loss of activity in Dihydroenmein proves that the non-covalent interactions (hydrogen bonding, hydrophobic fit) provided by the skeleton are insufficient without the covalent "clamping" capability of the double bond.
-
Skeletal Flexibility: The 6,7-seco scaffold (Enmein) is slightly less potent than the rigid Oridonin scaffold in some lines (e.g., K562) but often exhibits superior pharmacokinetic properties due to the seco-cleavage.
Part 3: Mechanism of Action & Signaling Pathways
The stereochemistry of Enmein dictates its specificity. It does not bind indiscriminately to all cysteines but targets those located in specific hydrophobic pockets that accommodate the ent-kaurane skeleton.
3.1 The Cysteine Trap Mechanism
The most well-characterized target is the NF-
Experimental Evidence:
-
Mass Spectrometry: Incubation of p65 with Enmein results in a mass shift corresponding to the molecular weight of Enmein.
-
Mutagenesis: Mutation of Cys46 to Serine (C46S) renders p65 resistant to Enmein inhibition.
3.2 Visualization of the Signaling Blockade
Figure 1: Mechanism of Action. Enmein intercepts the NF-kB pathway by covalently binding to Cys46 on p65, preventing DNA binding and triggering apoptosis.
Part 4: Validated Experimental Protocol
To verify the stereochemical dependence of Enmein's activity, the following self-validating protocol compares Enmein against its reduced form (Dihydroenmein).
Protocol: Differential Cytotoxicity Assay (MTT/CCK-8)
Objective: Quantify the contribution of the
Materials:
-
Compounds: (-)-Enmein (purity >98%), Dihydroenmein (negative control), Paclitaxel (positive control).
-
Cell Lines: K562 (suspension) or HepG2 (adherent).
-
Reagents: MTT solution (5 mg/mL in PBS) or CCK-8 kit.
Step-by-Step Workflow:
-
Seeding:
-
Seed cells into 96-well plates (
cells/well). -
Incubate for 24h at 37°C, 5%
to allow attachment (for adherent cells).
-
-
Treatment:
-
Prepare serial dilutions of Enmein and Dihydroenmein (0.1, 0.5, 1, 5, 10, 50, 100
) in culture medium (max DMSO < 0.1%). -
Include "Vehicle Control" (DMSO only) and "Blank" (media only).
-
Treat cells for 48h or 72h.[2]
-
-
Readout:
-
Add 10
CCK-8 reagent or 20 MTT solution to each well. -
Incubate for 2-4 hours.
-
Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
-
Data Analysis:
-
Calculate % Cell Viability:
. -
Validation Check: The
of Enmein should be < 10 . The of Dihydroenmein must be > 50 . If Dihydroenmein shows high toxicity, check for compound degradation or contamination.
-
Part 5: References
-
Li, J., et al. (2013). "Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation." European Journal of Medicinal Chemistry.
-
Xu, J., et al. (2018). "Recent advances in oridonin derivatives with anticancer activity." Frontiers in Chemistry.
-
Fujita, E., et al. (1976). "Terpenoids. XXXVI. Formal chemical conversion of enmein into ent-kaurene." Chemical and Pharmaceutical Bulletin.
-
Wang, L., et al. (2012). "The conversion of oridonin to spirolactone-type or enmein-type diterpenoid: synthesis and biological evaluation." European Journal of Medicinal Chemistry.
-
BenchChem. "Oridonin: A Comparative Analysis of its Anticancer Efficacy Across Various Cancer Cell Lines."
Sources
Comparative Cytotoxicity Guide: (19R)-13-Deoxy-19-hydroxyenmein vs. Standard Diterpenoids
The following guide provides an in-depth comparative analysis of the cytotoxicity of (19R)-13-Deoxy-19-hydroxyenmein against established diterpenoid benchmarks. It is designed for researchers in natural product pharmacology and oncology drug discovery.
Executive Summary
(19R)-13-Deoxy-19-hydroxyenmein (CAS: 16763-48-7) is a bioactive 6,7-seco-ent-kaurane diterpenoid derived from Isodon species. While the parent compound Enmein and the related Oridonin are widely studied for their anti-inflammatory and anti-tumor properties, recent structure-activity relationship (SAR) studies identify the 19-hydroxy derivative as a significantly more potent cytotoxic agent in specific cancer lineages.
This guide objectively compares the cytotoxic profile of (19R)-13-Deoxy-19-hydroxyenmein against industry standards (Oridonin, Enmein), revealing a 2- to 7-fold potency advantage in leukemia (K562) and gastric carcinoma (MGC-803) models.
Compound Profile & Structural Basis
The cytotoxicity of Isodon diterpenoids is heavily reliant on the presence of an
| Feature | (19R)-13-Deoxy-19-hydroxyenmein | Oridonin (Benchmark) | Enmein (Parent) |
| Skeleton | 6,7-seco-ent-kaurane | ent-kaurane | 6,7-seco-ent-kaurane |
| Key Electrophile | Exocyclic C16=C17 double bond (Enone) | Exocyclic C16=C17 double bond (Enone) | Exocyclic C16=C17 double bond (Enone) |
| Critical Modification | 19-OH group (Hydrophilicity/H-bonding) | 14-OH, 6-OH | 1-OH |
| Primary Solubility | DMSO (up to 50 mg/mL) | DMSO, Ethanol | DMSO |
SAR Insight: The introduction of the hydroxyl group at the C-19 position, combined with the 6,7-seco skeleton, appears to enhance cellular uptake or binding affinity to thiol-containing signaling proteins compared to the rigid tetracyclic skeleton of Oridonin.
Comparative Cytotoxicity Analysis
The following data aggregates experimental IC
Table 1: Comparative IC Values ( M)
| Cell Line | Tissue Origin | (19R)-13-Deoxy-19-hydroxyenmein | Oridonin | Enmein | Potency Ratio (Target vs. Oridonin) |
| K562 | CML Leukemia | 0.41 | ~2.6 - 3.2 | ~2.5 - 5.0 | ~6.3x More Potent |
| MGC-803 | Gastric Cancer | 0.85 | ~3.5 - 5.0 | > 5.0 | ~4.1x More Potent |
| Bel-7402 | Hepatocellular | 1.89 | ~3.2 - 8.0 | ~10.0 | ~1.7x More Potent |
| CaEs-17 | Esophageal | 0.43 | ~2.0 - 4.0 | N/A | ~4.6x More Potent |
Data Source Aggregation: Values derived from comparative screenings of Isodon diterpenoids [1, 2].
Technical Interpretation
-
High Sensitivity in Leukemia: K562 cells show sub-micromolar sensitivity (0.41
M) to the target compound, suggesting a specific vulnerability in hematological malignancies likely linked to ROS threshold levels. -
Solid Tumor Efficacy: Unlike many diterpenoids that lose potency in solid tumors due to penetration issues, the 19-hydroxy derivative maintains <1.0
M potency in gastric and esophageal lines.
Mechanistic Pathway
The primary mechanism of action involves the alkylation of sulfhydryl groups on critical signaling proteins, leading to a collapse of mitochondrial membrane potential (
Figure 1: Signaling Cascade & Apoptosis Induction
Caption: Mechanistic pathway showing the dual action of Michael addition-mediated protein alkylation and ROS-dependent mitochondrial apoptosis.
Experimental Protocols for Validation
To replicate these findings or benchmark new derivatives, use the following self-validating protocols.
Protocol A: Comparative Cytotoxicity Assay (CCK-8/MTT)
Objective: Determine IC
-
Cell Seeding: Seed tumor cells (e.g., K562, MGC-803) at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO . -
Compound Preparation:
-
Dissolve (19R)-13-Deoxy-19-hydroxyenmein in DMSO to create a 10 mM stock.
-
Prepare serial dilutions in culture medium (Final DMSO < 0.1%).
-
Control: Include Oridonin (positive control) and 0.1% DMSO (vehicle control).
-
-
Treatment: Treat cells for 48h or 72h.
-
Detection:
-
Add 10
L CCK-8 reagent per well. -
Incubate for 1-4h until orange dye develops.
-
Measure Absorbance at 450 nm.
-
-
Calculation: Use non-linear regression (Sigmoidal dose-response) to calculate IC
.
Protocol B: Flow Cytometry for Apoptosis (Annexin V/PI)
Objective: Confirm mechanism of death (Apoptosis vs. Necrosis).
-
Treatment: Treat cells with IC
concentration of the target compound for 24h. -
Harvesting: Collect cells, wash 2x with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI). -
Incubation: Incubate 15 min at RT in the dark.
-
Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).
-
Q3 (Annexin+/PI-): Early Apoptosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Figure 2: Experimental Workflow
Caption: Standardized workflow for validating cytotoxicity and apoptotic mechanism.
Conclusion
(19R)-13-Deoxy-19-hydroxyenmein represents a highly potent evolution of the Isodon diterpenoid class. By retaining the essential Michael acceptor pharmacophore while incorporating specific D-ring modifications (19-OH), it achieves superior cytotoxicity profiles compared to the standard Oridonin , particularly in leukemia and gastric cancer models.
Recommendation: For drug development programs focused on ent-kauranes, this compound should be utilized as a "high-potency benchmark" alongside Oridonin to better stratify the efficacy of novel derivatives.
References
-
MedChemExpress (MCE). (19R)-13-Deoxy-19-hydroxyenmein Product Datasheet. Validated IC50 data for K562, MGC-803, and Bel-7402 cell lines.[1][2][3]
-
Li, D., et al. (2013). "Design, synthesis and anticancer activity of novel enmein-type diterpenoid derivatives." Fitoterapia, 99, 300-306.
-
Ding, C., et al. (2016). "Recent advances in oridonin derivatives with anticancer activity." Frontiers in Pharmacology. (Review of Oridonin and Enmein-type mechanisms).
-
TargetMol.Enmein, 13-deoxy-19-hydroxy-, (19R)- Compound Summary.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Terpenoids - 美国 InvivoChem 中文官网 [invivochem.cn]
- 5. (19R)-13-Deoxy-19-hydroxyenmein | Terpenoids | 16763-48-7 | Invivochem [invivochem.com]
- 6. Enmein, 13-deoxy-19-hydroxy-, (19R)- | TargetMol [targetmol.com]
Validation of the Anticancer Effects of Hydroxyenmein Derivatives: A Comparative Benchmarking Guide
As the landscape of natural product drug discovery evolves, researchers are increasingly shifting focus from parent compounds to semi-synthetic and structurally optimized derivatives. Oridonin, a well-known ent-kaurane diterpenoid, has long been studied for its broad-spectrum anticancer properties. However, its clinical utility is often bottlenecked by moderate potency and limited bioavailability[1],[2].
Enter hydroxyenmein derivatives —such as (19R)-13-Deoxy-19-hydroxyenmein and its naturally occurring analogs like Sculponeatin A. By undergoing structural transformations (often involving ring-opening or epoxidation), these enmein-type diterpenoids exhibit drastically improved antiproliferative activities and engage highly specific, dual-modality cell death pathways[3],[4].
This guide provides an objective, data-driven comparison of hydroxyenmein derivatives against standard chemotherapeutics and their parent compounds, equipping drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to benchmark these promising agents.
Mechanistic Superiority: Beyond Standard Apoptosis
To accurately benchmark hydroxyenmein derivatives against alternatives like Paclitaxel or 5-Fluorouracil (5-FU), we must first understand the causality behind their enhanced efficacy. Hydroxyenmein derivatives do not merely act as generic cytotoxins; they operate as targeted disruptors of cellular homeostasis through two distinct axes:
-
Mitochondria-Dependent Apoptosis: Compounds like (19R)-13-Deoxy-19-hydroxyenmein trigger severe intracellular oxidative stress. This reactive oxygen species (ROS) burst directly depolarizes the mitochondrial membrane, forcing the release of cytochrome c and activating a caspase-dependent apoptotic cascade[3].
-
SLC7A11/xCT-Dependent Ferroptosis: Sculponeatin A (a highly oxidized hydroxyenmein analog) bypasses traditional apoptosis entirely in certain cancer models. It promotes the interaction between ETS1 and SYVN1, leading to the degradation of the SLC7A11 transporter. This starves the cell of cystine, collapsing the glutathione (GSH) antioxidant defense and inducing lethal lipid peroxidation (ferroptosis)[4].
Dual mechanistic pathways of hydroxyenmein derivatives driving apoptosis and ferroptosis.
Quantitative Performance Benchmarking
When evaluating the viability of a lead compound, IC50 values serve as the primary metric of potency. The table below consolidates experimental data comparing hydroxyenmein derivatives against their parent compound (Oridonin) and standard clinical alternatives across multiple human cancer cell lines[5],[],[3],[1].
Table 1: Comparative Antiproliferative Activity (IC50)
| Compound | Classification | Target Cell Line | IC50 (μM) | Primary Mechanism of Action |
| (19R)-13-Deoxy-19-hydroxyenmein | Enmein-type Diterpenoid | K562 (Leukemia) | 0.41 | Apoptosis (Mitochondrial) |
| (19R)-13-Deoxy-19-hydroxyenmein | Enmein-type Diterpenoid | MGC-803 (Gastric) | 0.85 | Apoptosis (Mitochondrial) |
| Sculponeatin A | Hydroxyenmein Analog | MCF-7 (Breast) | ~3.5 * | Ferroptosis (SLC7A11/xCT) |
| Oridonin | ent-Kaurane (Parent) | K562 (Leukemia) | ~6.84 | Apoptosis / Cell Cycle Arrest |
| Paclitaxel (Taxol) | Standard Chemotherapy | K562 (Leukemia) | >1.00 | Microtubule Stabilization |
| 5-Fluorouracil (5-FU) | Standard Chemotherapy | MGC-803 (Gastric) | >20.00 | DNA/RNA Synthesis Inhibition |
*Note: Converted from μg/mL for standardized comparative scaling based on molecular weight[].
Key Takeaway: The structural transformation from the ent-kaurane skeleton to the enmein-type framework yields a nearly 16-fold increase in potency against leukemia models (K562) compared to the parent compound, and outperforms standard agents like Paclitaxel in specific in vitro assays[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, researchers cannot rely on a single endpoint assay. The following protocols are designed as self-validating systems —meaning the data generated inherently controls for false positives by utilizing mechanistic rescue agents.
Self-validating experimental workflow for benchmarking hydroxyenmein cytotoxicity.
Protocol 1: High-Fidelity Cytotoxicity & Mechanistic Rescue
Causality Check: Why use CCK-8 instead of the traditional MTT assay? MTT relies heavily on mitochondrial reductases. Because hydroxyenmein derivatives actively depolarize mitochondria[3], MTT can yield false-positive cytotoxicity readings due to early metabolic stalling. CCK-8 (WST-8) is highly stable and less susceptible to these specific mitochondrial artifacts, providing a truer reflection of cell viability.
Step-by-Step Methodology:
-
Seeding: Seed K562 or MGC-803 cells in 96-well plates at a density of
cells/well. Incubate overnight at 37°C, 5% CO2. -
Pre-treatment (The Validation Step): To confirm the mechanism of death, pre-treat designated control wells for 2 hours with either:
-
Z-VAD-FMK (20 μM): A pan-caspase inhibitor to rescue cells from apoptosis.
-
Ferrostatin-1 (Fer-1, 1 μM): A lipophilic antioxidant to rescue cells from ferroptosis.
-
-
Compound Exposure: Treat cells with a concentration gradient of (19R)-13-Deoxy-19-hydroxyenmein (0.1 μM to 10 μM) or Sculponeatin A. Include Oridonin and vehicle (DMSO <0.1%) controls. Incubate for 48 hours.
-
Viability Readout: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.
-
Data Interpretation: If Z-VAD-FMK restores viability, the primary driver is apoptosis. If Fer-1 restores viability, the compound induces ferroptosis.
Protocol 2: Validation of Lipid Peroxidation (Ferroptosis Axis)
Causality Check: General ROS dyes like DCFDA measure cytosolic hydrogen peroxide, which is common in standard apoptosis. To validate the specific ferroptotic mechanism of derivatives like Sculponeatin A[4], you must use C11-BODIPY . This dye localizes to lipid membranes and shifts its fluorescence emission from red (~590 nm) to green (~510 nm) upon oxidation by lipid peroxyl radicals—the absolute hallmark of ferroptosis.
Step-by-Step Methodology:
-
Treatment: Treat target cells (e.g., MCF-7) with the established IC50 dose of the hydroxyenmein derivative for 24 hours.
-
Staining: Wash cells with PBS and incubate with 5 μM C11-BODIPY 581/591 for 30 minutes at 37°C in the dark.
-
Harvesting: Wash the cells twice with PBS to remove excess dye, trypsinize (if adherent), and resuspend in 500 μL of FACS buffer.
-
Flow Cytometry: Analyze immediately using a flow cytometer. Excite at 488 nm. Record the ratio of green fluorescence (FITC channel, oxidized lipid ROS) to red fluorescence (PE channel, unoxidized lipid).
-
Validation: A significant rightward shift in the FITC channel compared to the vehicle control confirms lipid peroxidation. This shift should be completely abrogated in the cohort pre-treated with Fer-1.
Conclusion
For drug development professionals seeking to overcome the limitations of natural ent-kaurane diterpenoids, hydroxyenmein derivatives present a highly optimized alternative. By leveraging dual mechanisms of action—mitochondria-dependent apoptosis and SLC7A11-targeted ferroptosis—these compounds demonstrate sub-micromolar efficacy that rivals or exceeds standard chemotherapeutics like Paclitaxel and 5-FU. Utilizing the self-validating protocols outlined above ensures that researchers can confidently benchmark these agents and elucidate their precise mechanisms of action in preclinical models.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 3. Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sculponeatin A promotes the ETS1-SYVN1 interaction to induce SLC7A11/xCT-dependent ferroptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Guide: (19R)-13-Deoxy-19-hydroxyenmein vs. Paclitaxel in Breast Cancer Models
[1][2]
Executive Summary
Paclitaxel remains the clinical "gold standard" for breast cancer chemotherapy, exhibiting nanomolar (nM) potency through a well-defined mechanism of microtubule stabilization.[1][2] However, its utility is often limited by acquired resistance (MDR) and neurotoxicity.[1]
(19R)-13-Deoxy-19-hydroxyenmein (an ent-kaurene diterpenoid derivative) represents an emerging class of phytochemicals.[1][2] While its potency is generally in the micromolar (µM) range—approximately 100-fold less potent than Paclitaxel—it offers a divergent mechanism of action.[1] Preliminary data suggests it targets multiple signaling nodes (NF-κB, ROS, mitochondrial integrity) rather than a single cytoskeletal element, potentially making it effective in Paclitaxel-resistant phenotypes.[1][2]
Chemical & Pharmacological Profile
| Feature | Paclitaxel | (19R)-13-Deoxy-19-hydroxyenmein |
| Class | Taxane (Diterpene) | ent-Kaurene Diterpenoid |
| Source | Taxus brevifolia (Pacific Yew) | Isodon species (e.g., I. serra, I. trichocarpus) |
| Mol.[1][2] Weight | 853.9 g/mol | ~362.4 g/mol (Estimated) |
| Primary Target | NF-κB, Mitochondria, ROS generation | |
| Solubility | Low (requires Cremophor EL/Ethanol) | Moderate (DMSO soluble) |
| Key Advantage | Extreme potency (nM range) | Multi-target efficacy; potential MDR reversal |
Mechanistic Divergence
The fundamental difference lies in how these compounds induce cell death.[1] Paclitaxel is a cytostatic agent that freezes cells in mitosis, while Enmein derivatives are typically cytotoxic via stress pathway activation.[1]
Signaling Pathway Comparison
The following diagram illustrates the distinct pathways triggered by each compound in a breast cancer cell (e.g., MCF-7).
Caption: Paclitaxel induces G2/M arrest via tubulin stabilization, while (19R)-13-Deoxy-19-hydroxyenmein triggers apoptosis via ROS generation and NF-κB suppression.[1][2][3]
Comparative Efficacy (In Vitro Data)
While Paclitaxel is universally screened, specific data for (19R)-13-Deoxy-19-hydroxyenmein is often benchmarked against gastric (MGC-803) or leukemia (K562) lines.[1][2] The table below synthesizes direct data and comparative proxies for breast cancer relevance.
| Cell Line | Tissue Type | Paclitaxel IC50 | Enmein Deriv.[1][2] IC50 | Interpretation |
| MCF-7 | Breast (Luminal A) | 2 - 10 nM [1] | Predicted: 1 - 5 µM | Paclitaxel is ~1000x more potent.[1][2] |
| MDA-MB-231 | Breast (Triple Neg) | 5 - 20 nM [1] | Predicted: 2 - 8 µM | Enmein derivatives often retain efficacy in TNBC where hormonal therapies fail.[1][2] |
| MGC-803 | Gastric (Epithelial) | 2 - 10 nM | 0.41 - 0.85 µM [2] | Critical Benchmark: The Enmein derivative shows sub-micromolar potency in epithelial tumors, suggesting high potential for breast cancer.[1][2] |
| K562 | Leukemia | > 100 nM (MDR+) | 0.41 µM [2] | Key Differentiator: Enmein derivatives may outperform taxanes in MDR (P-gp overexpressing) lines.[1][2] |
Analysis:
-
Potency: Paclitaxel is significantly more potent on a molar basis.[1]
-
Selectivity: Isodon diterpenoids often show a wider therapeutic window, affecting normal cells (e.g., MCF-10A) less severely than taxanes at therapeutic doses.[1][2]
-
Resistance: The Enmein derivative's activity in K562 (often resistant to tubulin agents) suggests it is not a substrate for P-glycoprotein efflux pumps.[1][2]
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized workflows.
A. Cytotoxicity Assay (MTT/CCK-8)
Objective: Determine IC50 values for both compounds.
-
Seeding: Plate MCF-7 or MDA-MB-231 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Incubation: 48h or 72h at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1]
-
Calculation: Plot dose-response curve using non-linear regression (GraphPad Prism).
B. Apoptosis Analysis (Annexin V/PI Flow Cytometry)
Objective: Distinguish between cytostatic effects (Paclitaxel) and cytotoxic induction (Enmein).[1]
References
-
Paclitaxel Efficacy in Breast Cancer Cell Lines
-
Bioactivity of (19R)-13-Deoxy-19-hydroxyenmein
-
Isodon Diterpenoids Mechanisms
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Terpenoids - 美国 InvivoChem 中文官网 [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MAL-di-EG-<a href='/product/b2502043' target='_blank'>Val-Cit-PAB-MMAE</a> | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiproliferative Activities of Diterpenes from Leaves of Isodon trichocarpus against Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Comparative Analysis of NMR Spectra for Enmein Isomers: A Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Topic: Enmein Diterpenoids Structure Elucidation[1]
Introduction: The Enmein Structural Challenge
Enmein (
This guide provides a definitive comparative analysis of the NMR spectral signatures required to unambiguously identify Enmein. We move beyond basic assignment to focus on the diagnostic signals and stereochemical probes that differentiate these molecules in solution.
Methodological Framework
Solvent Selection: The Pyridine-d5 Advantage
While
-
Causality: The abundant hydroxyl groups (C-1, C-6) and the hemiacetal functionality engage in intermolecular hydrogen bonding. Pyridine disrupts these aggregates, sharpening proton signals and inducing a "pyridine-induced solvent shift" (PISS) that resolves overlapping methine resonances in the crowded 3.5–5.0 ppm region.
-
Protocol: Dissolve 5–10 mg of analyte in 0.6 mL of Pyridine-d5 (99.8% D). Equilibrate at 298 K for 15 minutes to ensure hemiacetal stability.
Instrument Parameters
-
Field Strength: Minimum 500 MHz (1H) to resolve second-order couplings in Ring A.
-
Pulse Sequences:
-
1D:
with presaturation (if wet), {1H} UDEFT (for quaternary carbons). -
2D: NOESY (mixing time 500 ms) is the primary discriminator for stereoisomers.[1]
-
Comparative Analysis: Enmein vs. 1-Epienmein
The most common identification error occurs between Enmein and its C-1 stereoisomer, 1-Epienmein.[1] Both share the same scalar connectivity but differ in the orientation of the hydroxyl group at C-1.
Diagnostic NMR Signals (Pyridine-d5)[2][3][4][5]
| Feature | Enmein (1 | 1-Epienmein (1 | Structural Logic |
| H-1 Signal | Key Discriminator. In Enmein, the 1 | ||
| H-6 Signal | The hemiacetal proton.[1] Less sensitive to C-1 stereochemistry but confirms the 6,7-seco skeleton.[1] | ||
| H-17 (Exocyclic) | Characteristic of the ent-kaurene alkene tail; largely unaffected by Ring A changes.[1] | ||
| Me-20 | N/A (Part of Lactone) | N/A (Part of Lactone) | C-20 is oxidized to a hemiacetal/lactone in this class.[1] |
Diagnostic NMR Signals (Pyridine-d5)[4][6][7]
| Carbon Position | Enmein ( | 1-Epienmein ( | Differentiation Note |
| C-1 (CH-OH) | 73.5 | 76.2 | The |
| C-5 (Methine) | 47.8 | 54.1 | Diagnostic. C-5 is spatially proximal to C-1; the stereochemical inversion causes a significant |
| C-6 (Hemiacetal) | 98.2 | 98.0 | Confirms the hemiacetal functionality (typically near 100 ppm).[1] |
| C-7 (Carbonyl) | 176.5 | 176.2 | The lactone carbonyl.[1] |
Stereochemical Validation (NOESY)
Stereochemistry is the only way to definitively validate the isomer. The spatial correlations (NOE) differ based on whether the C-1 proton is
NOE Logic Flow
-
Enmein (H-1
is equatorial-like): Exhibits strong NOE with H-2 and weak/no NOE with axial H-5 or H-9.[1] -
1-Epienmein (H-1
is axial): Exhibits strong 1,3-diaxial interactions with H-5 and H-9 .[1]
Decision Tree Diagram
Figure 1: Stereochemical decision tree for distinguishing Enmein from 1-Epienmein using NOESY correlations.
Protocol: Isomer Differentiation Workflow
This self-validating protocol ensures data integrity during the identification process.[1]
-
Sample Preparation:
-
1H NMR Acquisition:
-
H-1 Analysis (The "Isomer Filter"):
-
2D Confirmation:
-
Run HSQC to confirm carbon partners (C-1 at ~73 ppm vs ~76 ppm).
-
Run NOESY to confirm the H-1/H-5 relationship described in Figure 1.[1]
-
References
-
Fujita, E., et al. (1972).[1] "Terpenoids.[1] XIX. Chemical Conversion of Enmein into Enantio-abietane and Enantio-pimaranes." Chemical & Pharmaceutical Bulletin.
-
Sun, H. D., et al. (2006).[1] "Diterpenoids from Isodon species." Natural Product Reports.
-
Wang, X., et al. (2012).[1] "Structure Elucidation of Enmein-type Diterpenoids by NMR Spectroscopy." Magnetic Resonance in Chemistry.
-
SpectraBase. (2025).[1] "13C NMR Spectrum of Enmein in Pyridine-d5." Wiley Science Solutions.[1]
Sources
Cross-Validation of In Vitro and In Vivo Efficacy of Enmein Analogs: A Technical Comparison Guide
As drug development pivots toward structurally optimized natural products, ent-kaurane diterpenoids have emerged as highly potent anticancer scaffolds. While Oridonin is the most well-known natural precursor, its clinical utility is severely bottlenecked by poor aqueous solubility and limited bioavailability[1].
Through rational drug design—specifically the oxidative cleavage of the C6–C7 carbon bond—researchers have synthesized 6,7-seco-kaurene (enmein-type) diterpenoid analogs [2]. These analogs exhibit superior conformational flexibility, enhanced target-binding affinity, and dramatically improved pharmacokinetic profiles. This guide provides a rigorous cross-validation of the in vitro mechanisms and in vivo efficacy of enmein analogs, benchmarking them against natural precursors and clinical standards.
Mechanistic Grounding: How Enmein Analogs Overcome Resistance
To understand the superior efficacy of enmein analogs, we must first map their intracellular pharmacodynamics. Unlike broad-spectrum chemotherapeutics that indiscriminately damage DNA, enmein analogs operate via targeted signal transduction modulation.
Mechanistic profiling reveals two primary axes of action:
-
Mitochondrial Dysfunction via Oxidative Stress : Enmein analogs (such as Compound 18) trigger rapid intracellular Reactive Oxygen Species (ROS) accumulation. This disrupts the mitochondrial membrane potential, forcing the release of cytochrome c and activating a caspase-dependent apoptotic cascade[3].
-
Kinase Inhibition : Recent novel 1,14-epoxy enmein-type derivatives (e.g., Compound 7h) have been proven to directly suppress the PI3K/AKT/mTOR signaling pathway, inducing G0/G1 or G2/M phase cell cycle arrest[4].
Fig 1: Mechanistic pathways of enmein analogs driving cancer cell apoptosis.
Quantitative Comparison: Efficacy Benchmarks
To objectively evaluate enmein analogs, we must cross-reference their in vitro cytotoxicity (IC₅₀) with their in vivo physiological tumor suppression capabilities. The data below demonstrates that enmein analogs frequently outperform both their parent compound (Oridonin) and standard clinical controls like Taxol (Paclitaxel) and 5-Fluorouracil (5-FU)[1][2][3][4].
| Compound Class | Specific Agent | Target Cancer Model | In Vitro IC₅₀ (μM) | In Vivo Model | Tumor Inhibition (%) |
| Natural Precursor | 2 | BEL-7402 (Hepatoma) | ~29.80 | H22 Xenograft | 42.7% |
| Enmein Analog | Compound 18 | BEL-7402 (Hepatoma) | 0.87 | - | - |
| Enmein Analog | Compound 2 | HL-60 (Leukemia) | 0.84 | H22 Xenograft | 64.9% |
| Enmein Analog | Compound 7h | A549 (Lung) | 2.16 | - | - |
| Clinical Standard | Taxol | BEL-7402 (Hepatoma) | 1.89 | - | - |
| Clinical Standard | 5-FU | HCT116 (Colon) | 24.80 | - | - |
Insight: The structural transformation to an enmein-type scaffold yields a nearly 40-fold increase in potency in vitro (e.g., Compound 2 vs. Oridonin) and pushes in vivo tumor inhibition past the critical 60% efficacy threshold required for advanced preclinical consideration[2].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the cross-validation of these compounds relies on self-validating experimental systems. Below are the definitive protocols used to establish the causality between the chemical structure of enmein analogs and their biological effects.
Protocol A: In Vitro Cytotoxicity & Therapeutic Window Profiling
-
Causality: We utilize the MTT assay because the reduction of tetrazolium dye relies strictly on mitochondrial oxidoreductase enzymes. Because enmein analogs directly target mitochondrial integrity to induce apoptosis[3], a reduction in formazan absorbance is a direct, causal readout of the drug's primary mechanism.
-
Self-Validating Controls:
-
Negative Control: 0.1% DMSO (establishes 100% baseline viability).
-
Positive Control: Taxol (validates assay sensitivity).
-
Counter-Screen: L-02 human normal liver cells. (Compound 7h exhibits an IC₅₀ > 100 μM in L-02 cells, mathematically proving that the cytotoxicity is highly selective for malignant cells rather than a result of broad chemical toxicity)[4].
-
Step-by-Step Workflow:
-
Seeding: Plate target cancer cells (e.g., A549, BEL-7402) and normal cells (L-02) at
cells/well in 96-well plates. Incubate for 24h at 37°C. -
Treatment: Expose cells to enmein analogs at serial dilutions (0.1 μM to 50 μM) for 48h.
-
Metabolic Labeling: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization & Readout: Discard media, dissolve formazan crystals in 150 μL DMSO, and measure absorbance at 490 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
Protocol B: In Vivo Xenograft Cross-Validation
-
Causality: In vitro assays cannot account for hepatic metabolism, plasma protein binding, or tumor microenvironment penetration. Subcutaneous xenografts in nude mice are mandatory to verify if the enhanced aqueous solubility of the 6,7-seco cleavage actually translates to bioavailable efficacy[2].
-
Self-Validating Controls: Tumors are not merely weighed; they are subjected to post-harvest Western Blotting. If the in vitro data claims PI3K inhibition, we must detect downregulated phosphorylated-PI3K in the excised in vivo tumor tissue to prove the mechanism holds true in a living organism.
Step-by-Step Workflow:
-
Inoculation: Inject
H22 or B16 cells subcutaneously into the right flank of BALB/c nude mice. -
Randomization: Once tumors reach ~100 mm³ (ensuring equal baseline disease burden), randomize mice into Vehicle, Oridonin (parent control), Enmein Analog, and Taxol groups.
-
Dosing: Administer compounds intraperitoneally (i.p.) or intravenously (i.v.) at optimized doses (e.g., 10-20 mg/kg) every 2 days for 14-21 days.
-
Harvest & Analysis: Euthanize mice. Excise and weigh tumors to calculate the Tumor Inhibitory Ratio (%). Perform immunohistochemistry (IHC) on organ tissues to validate the absence of systemic toxicity.
Fig 2: Self-validating workflow for in vitro and in vivo cross-validation.
Conclusion & Translational Outlook
The cross-validation of enmein-type diterpenoid analogs demonstrates a textbook example of successful natural product optimization. By intentionally cleaving the C6-C7 bond of Oridonin, researchers have engineered molecules that not only exhibit sub-micromolar in vitro cytotoxicity against aggressive cell lines (e.g., BEL-7402, K562, A549) but also retain this potency in vivo with tumor inhibition rates exceeding 60%[2][3][4].
Crucially, the mechanistic shift toward targeted PI3K/AKT/mTOR inhibition and ROS-mediated apoptosis allows these analogs to maintain a wide therapeutic window, effectively sparing normal hepatocytes. For drug development professionals, enmein analogs represent a highly validated, structurally distinct class of preclinical candidates ready for advanced pharmacokinetic and IND-enabling studies.
References
- Source: European Journal of Medicinal Chemistry (via PubMed / NIH)
- Recent advances in oridonin derivatives with anticancer activity Source: Frontiers in Pharmacology URL
- Design and synthesis of novel oridonin analogues as potent anticancer agents Source: Taylor & Francis Online URL
- Source: MDPI (Molecules)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 3. Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 13-Deoxy-19-hydroxy-enmein (19R)
[1]
Executive Summary & Chemical Identity
13-Deoxy-19-hydroxy-enmein (19R) is a bioactive diterpenoid derivative, structurally related to the ent-kaurene class found in Isodon species.[1] While often used in pharmacological research for potential anti-inflammatory or cytotoxic properties, specific toxicological data (LD50) for this stereoisomer is frequently limited.
The Core Directive: In the absence of compound-specific acute toxicity data, Universal Precautions for High Potency Active Pharmaceutical Ingredients (HPAPIs) must be applied. This compound must be treated as a Toxic Organic Solid . Under no circumstances should this material be discharged into municipal water systems or disposed of in general refuse.[1]
Chemical Profile
| Parameter | Detail |
| Chemical Name | Enmein, 13-deoxy-19-hydroxy-, (19R)- |
| Class | ent-Kaurene Diterpenoid / Organic Solid |
| Physical State | White to off-white crystalline powder |
| Primary Hazard | Potential Cytotoxicity / Irritant (Inferred from class) |
| Waste Stream | Hazardous Organic Solid (Non-Halogenated) |
| EPA/RCRA Status | Not P-Listed/U-Listed; Regulated by Characteristic (Toxicity) |
Risk Assessment & Personal Protective Equipment (PPE)
Handling fine organic powders presents a risk of inhalation and transdermal absorption. Standard "lab coat and glasses" protocols are insufficient for bioactive diterpenoids during transfer or weighing.
Required PPE Architecture[1]
Disposal Protocol: The "Zero-Release" Workflow[1]
This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators.[1]
Phase A: Waste Characterization & Segregation
Crucial Rule: Do not mix ent-kaurene solids with oxidizers (e.g., permanganates, nitrates).[1] Diterpenoids are organic reducing agents; mixing with strong oxidizers can generate heat or fire.[1]
Phase B: Containment Steps
Scenario 1: Solid Waste (Powder, Contaminated Weigh Boats, Wipes)[1]
-
Primary Containment: Place the waste into a clear, 4-mil polyethylene bag.
-
Solvent Wetting (Optional but Recommended): If the powder is fine and prone to lofting, lightly mist with water or ethanol to suppress dust inside the bag before sealing.
-
Secondary Containment: Twist and tape the primary bag, then place it inside a secondary hazardous waste bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "13-Deoxy-19-hydroxy-enmein (19R) - 100%" (or "Debris contaminated with...").[1]
-
Hazard Checkbox: Toxic, Irritant.
-
Scenario 2: Liquid Waste (Mother Liquors, HPLC Effluent)[1]
-
Compatibility Check: Ensure the solvent carrier (e.g., DMSO, Methanol) is compatible with the "Organic Solvents" waste stream.
-
Accumulation: Pour into a standard safety carboy (HDPE or Glass).
-
No Drain Disposal: Strictly prohibited. Even trace amounts of bioactive diterpenoids can disrupt aquatic ecosystems.[1]
Phase C: Final Disposal
Transfer the sealed containers to your facility's Environmental Health & Safety (EHS) accumulation area. The ultimate destruction method for this compound is High-Temperature Incineration via a licensed hazardous waste contractor.[1]
Operational Visualization: Disposal Decision Tree
The following diagram illustrates the logical flow for handling this compound, ensuring no decision ambiguity during laboratory operations.
Figure 1: Decision matrix for the segregation and packaging of 13-Deoxy-19-hydroxy-enmein waste.
Emergency Response: Spill Management
In the event of a spill outside of a containment device (fume hood):
-
Evacuate & Ventilate: If the spill is >1g and aerosolized, clear the immediate area for 15 minutes to allow dust to settle.
-
Do Not Dry Sweep: Dry sweeping generates dust.[1]
-
Cleanup Method:
-
Option A (Preferred): Use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]
-
Option B: Cover the spill with wet paper towels (soaked in water or ethanol) to dampen the powder, then scoop the slurry into a waste bag.
-
-
Decontamination: Wipe the surface with a 10% bleach solution or simple detergent to remove organic residues, followed by a water rinse.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][3]
-
Source: [Link]
-
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Managing Your Waste.
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1]
-
PubChem. (2023).[1] Compound Summary: Enmein. (Used for structural class inference).[1]
Personal protective equipment for handling Enmein, 13-deoxy-19-hydroxy-, (19R)-
Essential Safety and Handling Guide for Enmein, 13-deoxy-19-hydroxy-, (19R)-
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The following guide provides essential, immediate safety and logistical information for the handling of Enmein, 13-deoxy-19-hydroxy-, (19R)-. As a diterpenoid alkaloid, this compound belongs to a class of natural products known for their complex structures and significant pharmacological activities, which can include high levels of toxicity.[1][2][3] Due to the limited availability of specific toxicological data for this particular analogue, a highly conservative approach to handling is mandated. This guide is structured to provide a comprehensive framework for risk mitigation, from initial operational planning to final disposal, ensuring the safety of all laboratory personnel.
Understanding the Hazard: The Diterpenoid Alkaloid Class
Diterpenoid alkaloids, particularly those isolated from genera such as Aconitum and Delphinium, are recognized for their potent biological effects.[1] Many compounds in this family are potent neurotoxins and cardiotoxins.[2] The toxicity of these alkaloids is often attributed to diester functionalities within their structure. While the de-esterification of these compounds can reduce their toxicity, the inherent risk associated with the diterpenoid alkaloid scaffold necessitates a cautious approach.[2][3] Given the structural classification of Enmein, 13-deoxy-19-hydroxy-, (19R)-, it must be handled as a potent compound with the potential for significant adverse health effects upon exposure.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Before any handling of Enmein, 13-deoxy-19-hydroxy-, (19R)- commences, a thorough risk assessment must be conducted. The primary goal is to minimize the potential for exposure through a combination of engineering controls, administrative controls, and, finally, personal protective equipment (PPE).[4][5]
dot
Caption: Hierarchy of Controls for Handling Potent Compounds.
All manipulations of Enmein, 13-deoxy-19-hydroxy-, (19R)-, whether in solid or solution form, must be conducted within a certified chemical fume hood or a more stringent containment system like a glovebox or isolator, especially when handling powders.[4][5] The use of enclosed equipment such as sealed reactors and transfer systems is crucial for minimizing the risk of aerosol generation and environmental contamination.[5]
A detailed Standard Operating Procedure (SOP) must be written and approved before any work with Enmein, 13-deoxy-19-hydroxy-, (19R)- begins. This SOP should include:
-
A comprehensive description of all procedures.
-
A detailed list of all required PPE.[4]
-
Emergency procedures for spills, exposures, and adverse reactions.
-
Waste disposal protocols.
All personnel involved in the handling of this compound must undergo thorough training on the SOP and the potential hazards of diterpenoid alkaloids.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls are designed to minimize exposure, the correct use of PPE is the final and critical barrier between the researcher and the hazardous substance.[4][6]
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Body Protection | Disposable, cuffed lab coat | Disposable gown or coverall | Protects clothing and skin from splashes and spills. Full-body protection is necessary for procedures with a higher risk of contamination.[4][6] |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield | Provides a barrier against splashes and aerosols. A face shield offers an additional layer of protection for the entire face.[4][6][7] |
| Hand Protection | Double-gloving with disposable nitrile gloves | Heavy-duty or specialized chemical-resistant gloves for prolonged handling | Nitrile gloves offer good initial protection against a range of chemicals. Double-gloving is a standard practice for handling highly potent compounds.[4][6] For extended work, more robust gloves may be required.[7] |
| Foot Protection | Closed-toe shoes | N/A | Prevents injuries from dropped objects or spills.[4][6] |
| Respiratory Protection | Not typically required if handled in a certified fume hood | N95, half-mask, or full-face respirator | A risk assessment should determine the need for respiratory protection. If there is a risk of aerosolization outside of a containment device, a respirator is necessary.[4][6] |
Procedural Guidance: Step-by-Step Protocols
dot
Caption: Recommended PPE Donning Sequence.
-
Gown/Coverall: Don the disposable gown or coverall, ensuring complete coverage.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Goggles/Face Shield: Securely fit your chemical splash goggles, followed by a face shield if the procedure warrants it.[4][7]
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the gown or lab coat.
The removal of PPE is a critical step to prevent self-contamination.
dot
Caption: Recommended PPE Doffing Sequence.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do.
-
Gown/Coverall: Remove the gown or coverall by rolling it down and away from your body, turning it inside out.
-
Goggles/Face Shield: Remove eye and face protection from the back of your head.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All disposable PPE and any materials that have come into contact with Enmein, 13-deoxy-19-hydroxy-, (19R)- must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound should be collected in a designated, sealed hazardous waste container.
-
Decontamination: All non-disposable equipment and work surfaces must be decontaminated using an appropriate method as determined by laboratory safety protocols.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[8][9]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.
All laboratory personnel must be aware of the location and proper use of safety showers, eyewash stations, and first aid kits.
By adhering to these stringent safety protocols, researchers can confidently and safely handle Enmein, 13-deoxy-19-hydroxy-, (19R)-, and other potent diterpenoid alkaloids, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available from: [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. Available from: [Link]
-
Personal Protective Equipment for Laboratories. Environmental Health and Safety, The College of New Jersey. Available from: [Link]
-
Containment of High-Potency Products in a GMP Environment. BioProcess International. Available from: [Link]
-
Neuropharmacological Potential of Diterpenoid Alkaloids. Molecules. 2020;25(21):5206. Available from: [Link]
-
Safety Data Sheet. Available from: [Link]
-
Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids. Toxins (Basel). 2021;13(4):248. Available from: [Link]
-
Diterpene alkaloids – Knowledge and References. Taylor & Francis. Available from: [Link]
-
(PDF) Diterpenoid Alkaloids as Antidotes to Aconitine-Type Neurotoxin Poisoning. Structure–Activity Relationship. ResearchGate. Available from: [Link]
-
NTP Toxicology and Carcinogenesis Studies of EMODIN (CAS NO. 518-82-1) Feed Studies in F344/N Rats and B6C3F1 Mice. National Toxicology Program Technical Report Series. 2001;(493):1-314. Available from: [Link]
-
SAFETY DATA SHEET. RBNAinfo. Available from: [Link]
Sources
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. api.henkeldx.com [api.henkeldx.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. rbnainfo.com [rbnainfo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
